2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Description
Structure
2D Structure
Properties
IUPAC Name |
2,2,2-trichloro-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPSKRATLNFZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365419 | |
| Record name | 3-TRICHLOROACETYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30030-90-1 | |
| Record name | 3-TRICHLOROACETYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of indole with trichloroacetyl chloride, a key reaction for the synthesis of 3-trichloroacetylindole. This intermediate is valuable in the development of various pharmaceuticals and biologically active compounds, notably as a precursor to indole-3-carboxylic acid derivatives. This document details the underlying reaction mechanism, potential side reactions, and provides a representative experimental protocol. Quantitative data on reaction yields under various conditions are summarized, and essential characterization data for the product are provided. The guide is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively and safely perform this important chemical transformation.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Functionalization of the indole ring is therefore a critical aspect of drug discovery and development. The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring. The acylation of indole, a highly nucleophilic aromatic heterocycle, preferentially occurs at the electron-rich C-3 position.
The reaction between indole and trichloroacetyl chloride yields 3-trichloroacetylindole, a versatile intermediate. The electron-withdrawing nature of the trichloromethyl group makes the carbonyl group susceptible to nucleophilic attack, facilitating further synthetic transformations. One of the primary applications of 3-trichloroacetylindole is its hydrolysis to produce indole-3-carboxylic acid, a key building block in organic synthesis.
This guide will delve into the technical aspects of this reaction, providing practical information for its successful implementation in a laboratory setting.
Reaction Mechanism and Stereochemistry
The Friedel-Crafts acylation of indole with trichloroacetyl chloride proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the trichloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic trichloroacylium ion.
-
Electrophilic Attack: The electron-rich indole ring, acting as a nucleophile, attacks the electrophilic carbon of the trichloroacylium ion. This attack preferentially occurs at the C-3 position due to the higher electron density at this position, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion).
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the conjugate base of the Lewis acid (e.g., [AlCl4]⁻), removes the proton from the C-3 position of the indole ring. This step restores the aromaticity of the indole system and yields the final product, 3-trichloroacetylindole. The Lewis acid catalyst is regenerated in this process, although in practice, stoichiometric amounts are often required as the product can form a complex with the Lewis acid.
Experimental Considerations and Potential Side Reactions
Several factors must be carefully controlled to ensure a successful and high-yielding reaction:
-
Choice of Lewis Acid: The indole nucleus is susceptible to degradation and polymerization under strongly acidic conditions. Therefore, the choice of Lewis acid is critical. While traditional catalysts like aluminum chloride (AlCl₃) can be used, they often lead to lower yields and the formation of undesired byproducts due to their high reactivity. Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have been shown to be more effective for the acylation of indoles, providing higher yields and cleaner reactions.[1]
-
Solvent: Anhydrous, non-polar, aprotic solvents are typically used for Friedel-Crafts reactions to prevent the deactivation of the Lewis acid catalyst. Dichloromethane (CH₂Cl₂) is a common choice for the acylation of indoles.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize the formation of side products.
-
Stoichiometry: While the Lewis acid acts as a catalyst, it is often used in stoichiometric amounts because the product, an acylindole, can form a stable complex with the Lewis acid, rendering it inactive.
Potential Side Reactions:
-
N-Acylation: The nitrogen atom of the indole ring is also nucleophilic and can compete with the C-3 position for the acylium ion, leading to the formation of 1-trichloroacetylindole. The ratio of C-acylation to N-acylation can be influenced by the reaction conditions, including the choice of Lewis acid and solvent.
-
Diacylation: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation can occur, typically at other positions on the benzene ring portion of the indole.
-
Polymerization: The acidic conditions can induce the polymerization of indole, leading to the formation of tar-like byproducts.
Quantitative Data
The yield of 3-trichloroacetylindole is highly dependent on the reaction conditions. The following table summarizes reported yields for the acylation of indole, providing a comparison of different Lewis acid catalysts.
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Not specified | Not specified | Not specified | 73 | (Synthesis and crystal structure of 3-(trichloroacetyl) indole) |
| Et₂AlCl | CH₂Cl₂ | 0 °C to rt | 86 (for benzoyl chloride) | [1] |
| Me₂AlCl | CH₂Cl₂ | 0 °C to rt | High (for various acyl chlorides) | [1] |
| AlCl₃ | CH₂Cl₂ | 0 °C to rt | Decomposition | [1] |
Detailed Experimental Protocol
The following is a representative experimental protocol for the Friedel-Crafts acylation of indole with trichloroacetyl chloride, based on general procedures for the acylation of indoles. Researchers should optimize these conditions for their specific setup and scale.
Materials:
-
Indole
-
Trichloroacetyl chloride
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel (or a rubber septum for syringe addition) is flushed with argon or nitrogen.
-
Addition of Reactants: Indole is dissolved in anhydrous dichloromethane in the flask and the solution is cooled to 0 °C in an ice bath.
-
Catalyst Addition: A solution of diethylaluminum chloride in hexanes is added dropwise to the stirred indole solution at 0 °C. The mixture is stirred for 10-15 minutes at this temperature.
-
Acyl Chloride Addition: Trichloroacetyl chloride is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 3-trichloroacetylindole.
Characterization of 3-Trichloroacetylindole
The synthesized 3-trichloroacetylindole can be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene ring portion will appear in the aromatic region (typically 7-8 ppm). A characteristic signal for the proton at the C-2 position is also expected.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the trichloroacetyl group at a downfield chemical shift (typically around 180-190 ppm). The carbon of the trichloromethyl group will also have a characteristic chemical shift. The remaining signals will correspond to the carbons of the indole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. A characteristic N-H stretching vibration for the indole ring is also expected around 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (C₁₀H₆Cl₃NO, MW: 262.52 g/mol ) and to analyze its fragmentation pattern.
Safety Precautions
-
Trichloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lewis acids such as diethylaluminum chloride are pyrophoric and react violently with water. They must be handled under an inert atmosphere using appropriate techniques.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.
-
The reaction should be performed with caution, especially during the quenching step, as it can be exothermic.
Conclusion
The Friedel-Crafts acylation of indole with trichloroacetyl chloride is a valuable synthetic transformation for accessing 3-trichloroacetylindole, a key intermediate in the synthesis of various biologically active molecules. Careful selection of the Lewis acid catalyst and control of reaction conditions are paramount to achieving high yields and minimizing side reactions. This technical guide provides the essential information for researchers and drug development professionals to successfully and safely implement this reaction in their synthetic endeavors. Further optimization of the presented protocol may be necessary depending on the specific experimental setup and desired scale of the reaction.
References
An In-depth Technical Guide on the Spectroscopic Data of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of reported synthetic routes and predicted spectroscopic data based on analogous compounds and established principles of spectroscopic interpretation.
Introduction
This compound, also known as 3-(trichloroacetyl)indole, is a derivative of the versatile indole scaffold. The introduction of the trichloroacetyl group at the C3 position significantly influences the electronic properties of the indole ring, making it a potentially valuable intermediate for the synthesis of more complex molecules. Understanding its spectroscopic characteristics is fundamental for its identification, purification, and further chemical transformations.
Synthesis
The synthesis of this compound can be achieved via a Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction is a common and effective method for introducing acyl groups onto the indole ring, with a strong preference for the C3 position.
The following protocol is a generalized procedure based on established methods for the acylation of indoles.[1][2][3]
Materials:
-
Indole
-
Trichloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve indole in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) portion-wise to the stirred solution.
-
In a separate flask, prepare a solution of trichloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the trichloroacetyl chloride solution dropwise to the indole-Lewis acid mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization to afford pure this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of 3-acetylindole and the expected electronic effects of the trichloromethyl group.[4][5][6][7]
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.40 | br s | 1H | NH -1 |
| ~8.30 | d | 1H | H -4 |
| ~7.80 | s | 1H | H -2 |
| ~7.45 | d | 1H | H -7 |
| ~7.30 | m | 2H | H -5, H -6 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~180 | C =O |
| ~137 | C -7a |
| ~130 | C -2 |
| ~126 | C -3a |
| ~124 | C -5 |
| ~123 | C -6 |
| ~122 | C -4 |
| ~112 | C -7 |
| ~110 | C -3 |
| ~95 | CCl ₃ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H stretch |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1580, 1450 | Medium | C=C aromatic stretch |
| ~750 | Strong | C-Cl stretch |
Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 261/263/265/267 | ~40 | [M]⁺ (isotopic pattern for 3 Cl atoms) |
| 144 | ~100 | [M - CCl₃]⁺ |
| 116 | ~80 | [144 - CO]⁺ |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. The detailed experimental protocol and the tabulated spectral data serve as a valuable resource for researchers working on the synthesis and derivatization of indole-based compounds. The provided workflow diagram offers a clear and concise overview of the necessary steps from synthesis to structural confirmation. While the spectroscopic data presented is predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable guide for the identification of this compound.
References
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. 3-Acetylindole(703-80-0) 1H NMR [m.chemicalbook.com]
- 7. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone, a compound of interest in drug discovery and development. This document outlines predicted fragmentation patterns, quantitative data, and comprehensive experimental protocols to facilitate its characterization.
Predicted Mass Spectral Data
The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion peak is expected, with its characteristic isotopic pattern due to the presence of three chlorine atoms. The primary fragmentation pathway is anticipated to be alpha-cleavage between the carbonyl group and the trichloromethyl group, leading to the formation of a stable indol-3-yl-acylium ion. Further fragmentation of the indole moiety is also expected.
| m/z (Predicted) | Ion Structure | Relative Abundance (Predicted) | Description |
| 261/263/265/267 | [C₁₀H₆Cl₃NO]⁺• | Low | Molecular ion (M⁺•) exhibiting the characteristic isotopic pattern for three chlorine atoms. |
| 144 | [C₉H₆NO]⁺ | High | Base peak resulting from the alpha-cleavage and loss of the •CCl₃ radical. This acylium ion is resonance-stabilized. |
| 116 | [C₈H₆N]⁺ | Moderate | Loss of carbon monoxide (CO) from the acylium ion at m/z 144. |
| 117 | [C₈H₇N]⁺• | Moderate | Indole molecular ion, potentially formed through rearrangement and fragmentation. |
| 89 | [C₇H₅]⁺ | Moderate | A common fragment in the mass spectra of indole-containing compounds.[1] |
| 117/119/121 | [CCl₃]⁺ | Moderate | Trichloromethyl cation, though less likely to be the base peak compared to the resonance-stabilized acylium ion. |
Experimental Protocols
The analysis of this compound can be effectively performed using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Given the potential for thermal lability, a carefully optimized temperature program is crucial.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polymethylsiloxane fused-silica capillary column is recommended for good separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample solution (in a suitable solvent like dichloromethane or ethyl acetate) is injected in splitless mode to enhance sensitivity.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is ideal for less volatile or thermally labile compounds and offers high sensitivity.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is appropriate for separating the compound from a complex matrix.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B.
-
2-10 min: Linear gradient from 5% to 95% B.
-
10-12 min: Hold at 95% B.
-
12-12.1 min: Return to 5% B.
-
12.1-15 min: Re-equilibration at 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan mode (m/z 100-500) and product ion scan mode for the precursor ion [M+H]⁺.
-
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound. The primary cleavage is expected to be the alpha-cleavage of the C-C bond between the carbonyl carbon and the trichloromethyl group.
References
An In-Depth Technical Guide to the Electrophilic Substitution at the C3 Position of Indole with Trichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reaction between indole and trichloroacetyl chloride, focusing on the preferential acylation at the C3 position. This reaction is a cornerstone in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document details the underlying mechanism, experimental protocols, quantitative data, and the significant applications of the resulting product, 3-trichloroacetylindole.
Introduction: The Significance of C3-Functionalized Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic substitution, with the C3 position being the most reactive site. This high reactivity at C3 allows for the selective introduction of various functional groups, providing a versatile platform for the synthesis of complex molecules with diverse biological activities. The acylation of indole, particularly with reagents like trichloroacetyl chloride, furnishes 3-acylindoles, which are pivotal intermediates in the synthesis of a wide array of bioactive compounds, including anticancer, antiviral, and anti-inflammatory agents.
Reaction Mechanism and Pathway
The reaction of indole with trichloroacetyl chloride is a classic example of a Friedel-Crafts acylation, a type of electrophilic aromatic substitution. The regioselectivity for the C3 position is a well-established phenomenon, attributed to the greater stabilization of the cationic intermediate formed upon electrophilic attack at this position compared to the C2 position.
The generally accepted mechanism proceeds as follows:
-
Formation of the Electrophile: In the presence of a Lewis acid or a suitable base like pyridine, trichloroacetyl chloride forms a highly electrophilic acylium ion or a reactive complex.
-
Nucleophilic Attack: The electron-rich C3 position of the indole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion or the activated trichloroacetyl chloride. This step leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the C2 position and the nitrogen atom of the indole ring.
-
Aromatization: A base, such as pyridine or the solvent, abstracts a proton from the C3 position of the cationic intermediate, restoring the aromaticity of the indole ring and yielding the final product, 3-trichloroacetylindole.
Quantitative Data Summary
The synthesis of 3-trichloroacetylindole has been reported with good yields. The following table summarizes the key quantitative data available for this reaction.
| Product Name | Reagents | Yield (%) | Reference |
| 3-Trichloroacetylindole | Indole, Trichloroacetyl chloride | 73 | [1] |
Table 1: Reaction Yield for the Synthesis of 3-Trichloroacetylindole.
Spectroscopic data is crucial for the characterization of the synthesized product. Below is a summary of the expected and reported spectroscopic data for 3-trichloroacetylindole.
| Spectroscopic Data | Expected/Reported Values |
| ¹H NMR | Signals corresponding to the indole ring protons (aromatic region) and the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the trichloromethyl carbon, and the eight carbons of the indole ring. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching of the ketone, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 3-trichloroacetylindole (C₁₀H₆Cl₃NO, MW: 262.52 g/mol ) and characteristic fragmentation patterns. |
Table 2: Spectroscopic Data for 3-Trichloroacetylindole.
Experimental Protocols
Key Considerations for the Experimental Protocol:
-
Solvent: Pyridine can serve as both the solvent and the base to neutralize the HCl byproduct. Other anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) can also be used, often in the presence of an external base.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reactivity and minimize side reactions.
-
Stoichiometry: A slight excess of the acylating agent may be used to ensure complete conversion of the indole.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the reaction of the reagents with moisture.
-
Workup and Purification: A standard aqueous workup is usually employed to remove any unreacted reagents and byproducts. The final product is then purified using techniques like column chromatography or recrystallization.
Applications in Drug Development and Organic Synthesis
3-Trichloroacetylindole is a valuable intermediate in the synthesis of a variety of biologically active molecules. The trichloroacetyl group can be readily transformed into other functional groups, making it a versatile handle for further molecular elaboration.
-
Precursor to Indole-3-carboxylic Acid and its Derivatives: The trichloroacetyl group can be easily hydrolyzed to a carboxylic acid group, providing a straightforward route to indole-3-carboxylic acid, a key building block for many pharmaceutical compounds.
-
Synthesis of Bioactive Indole Alkaloids: 3-Acylindoles, in general, are precursors to a wide range of natural and synthetic indole alkaloids with diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[2] While specific examples directly utilizing 3-trichloroacetylindole are less commonly documented in readily available literature, its analogous reactivity to 3-acetylindole suggests its potential in similar synthetic strategies.[2]
-
Versatile Synthetic Intermediate: The ketone functionality of 3-trichloroacetylindole can be a site for various chemical transformations, such as reduction to an alcohol, conversion to an oxime, or participation in condensation reactions, further expanding its utility in the synthesis of complex molecular architectures. The presence of the trichloromethyl group also offers unique reactivity for further synthetic modifications.
Conclusion
The electrophilic substitution of indole with trichloroacetyl chloride at the C3 position is a highly efficient and regioselective reaction that provides a valuable intermediate for organic synthesis and drug discovery. The straightforward nature of this Friedel-Crafts acylation, coupled with the versatility of the resulting 3-trichloroacetylindole, makes it an important transformation in the medicinal chemist's toolkit. Further exploration of the synthetic potential of this compound is likely to lead to the discovery of new and potent therapeutic agents. This guide provides a foundational understanding for researchers and professionals working in the field of drug development and organic synthesis.
References
Methodological & Application
Application Notes and Protocols: 2,2,2-Trichloro-1-(1H-indol-3-yl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone, a versatile intermediate in organic synthesis. This compound serves as a valuable precursor for the synthesis of various indole derivatives, including pharmaceutically relevant scaffolds such as indole-3-carboxylic acids and indole-3-glyoxylamides.
Synthesis of Indole-3-Carboxylic Acid via Hydrolysis
This compound provides an efficient route to indole-3-carboxylic acid, a key building block in the synthesis of various biologically active compounds. The trichloromethyl ketone moiety undergoes hydrolysis under basic conditions, a reaction analogous to the haloform reaction, to yield the corresponding carboxylate.
Reaction Scheme:
Caption: Synthesis of Indole-3-carboxylic acid.
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| This compound (235g) | Indole-3-carboxylic acid | 50% KOH, HCl | Methanol | 18 hours | Reflux | 91.8% | [1] |
Experimental Protocol:
Materials:
-
This compound (235 g)
-
Methanol (1000 mL)
-
50% Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
Procedure: [1]
-
To a solution of this compound (235 g) in methanol (1000 mL), slowly add an appropriate amount of 50% KOH solution.
-
Heat the mixture to reflux and maintain for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture to recover the methanol.
-
To the residue, add 1500 mL of water.
-
Acidify the mixture by dropwise addition of hydrochloric acid to a pH of 3-4.
-
Filter the resulting solid and dry to obtain the crude indole-3-carboxylic acid (144 g).
-
Slurry the crude product with 100 g of ethyl acetate for 25 minutes.
-
Filter the purified solid and dry to obtain pure indole-3-carboxylic acid (137 g, 91.8% yield).
Synthesis of Indole-3-Glyoxylamides
This compound can serve as a precursor to indole-3-glyoxylyl chloride, which readily reacts with various amines to furnish a diverse library of indole-3-glyoxylamides. These compounds are recognized as privileged scaffolds in medicinal chemistry with a wide range of biological activities. The initial step involves the reaction of the indole with oxalyl chloride to form the intermediate indole-3-glyoxylyl chloride. Although the direct conversion from this compound is not explicitly detailed in the provided search results, the synthesis of the glyoxylamide scaffold from indole is a closely related and important application.
General Reaction Scheme:
Caption: Synthesis of Indole-3-glyoxylamides.
Experimental Workflow:
A general one-pot, two-step synthesis of indol-3-yl-glyoxylamide analogues has been reported.[2]
Caption: Experimental workflow for indole-3-glyoxylamide synthesis.
Potential Application: Haloform Reaction
The 2,2,2-trichloroacetyl group on the indole-3-position makes this compound a prime candidate for the haloform reaction. This reaction, typically carried out in the presence of a base, would lead to the formation of indole-3-carboxylic acid and chloroform. The mechanism involves the nucleophilic attack of hydroxide on the carbonyl carbon, followed by the departure of the stable trichloromethyl anion as a leaving group, which is subsequently protonated.[3][4]
While a specific protocol for this reaction on this compound was not found in the immediate search results, the hydrolysis protocol described in the first section is mechanistically very similar and confirms the feasibility of this transformation.
Other Potential Applications
The electron-withdrawing nature of the trichloroacetyl group activates the indole ring for certain transformations and the carbonyl group is susceptible to reduction.
-
Reduction: The ketone functionality can potentially be reduced using hydride reagents like sodium borohydride to the corresponding alcohol, 2,2,2-trichloro-1-(1H-indol-3-yl)ethanol. This alcohol could be a precursor for further synthetic manipulations.
-
Nucleophilic Addition/Substitution: The carbonyl group can be a target for various nucleophiles. Reactions with organometallic reagents or other carbon nucleophiles could lead to the formation of tertiary alcohols.
Further research is warranted to explore the full synthetic potential of this compound as a versatile intermediate in the synthesis of complex indole-containing molecules for drug discovery and development.
References
- 1. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Bioactive Molecules from 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] The functionalization of the indole scaffold at the C3-position offers a fertile ground for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, primarily indole-3-glyoxylamides, using 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone as a versatile starting material. Indole-3-glyoxylamides have garnered significant attention for their wide-ranging pharmacological activities, including potent anticancer and antimicrobial properties.[1][2]
Synthetic Pathways and Logical Relationships
The primary synthetic strategy involves the conversion of this compound into various bioactive indole-3-glyoxylamide derivatives. This can be achieved through a two-step process: hydrolysis of the trichloromethyl ketone to the corresponding indole-3-glyoxylic acid, followed by amide bond formation with a diverse range of amines. Alternatively, the intermediate indole-3-glyoxylyl chloride can be generated to facilitate the amidation reaction.
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of Indole-3-glyoxylic Acid from this compound
This protocol describes the hydrolysis of the trichloromethyl ketone group to a carboxylic acid.
Materials:
-
This compound (3-trichloroacetylindole)
-
Methanol (MeOH)
-
Potassium hydroxide (KOH) solution (50% w/v)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Water (distilled or deionized)
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Slowly add the 50% KOH solution dropwise to the methanolic solution.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove methanol.
-
To the residue, add water and then carefully add concentrated HCl dropwise to adjust the pH to 3-4, which will cause a solid to precipitate.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by slurrying with ethyl acetate, followed by filtration and drying to yield indole-3-carboxylic acid.
Protocol 2: Synthesis of N-Aryl-Indole-3-glyoxylamides
This protocol details the coupling of indole-3-glyoxylic acid with various aryl amines to generate a library of bioactive compounds.
Materials:
-
Indole-3-glyoxylic acid (from Protocol 1)
-
Substituted aryl amine
-
Diisopropylcarbodiimide (DIPC)
-
Chloroform (CHCl3)
-
Triethylamine
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the desired amino acid methyl ester hydrochloride (10 mmol) in chloroform (20 ml).
-
Cool the solution to 0°C and add triethylamine (1.3 ml). Stir the reaction mixture for 15 minutes at this temperature.
-
In a separate flask, dissolve indole-3-carboxylic acid (10 mmol) in chloroform (20 ml).
-
Add the indole-3-carboxylic acid solution and DIPC (10 mmol) to the amine solution with continuous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Filter the reaction mixture to remove any precipitated solids.
-
Wash the filtrate sequentially with 1N HCl (20 ml) and distilled water (20 ml).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent in vacuo.
-
The resulting residue can be further purified by recrystallization from a suitable solvent system like chloroform and petroleum ether.
Application Notes: Bioactivity of Indole-3-glyoxylamide Derivatives
Indole-3-glyoxylamide derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities, particularly as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of indole-3-glyoxylamides against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.
Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for evaluating the anticancer potential of synthesized compounds.
Table 1: Anticancer Activity of Selected Indole-3-glyoxylamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20 | DU145 (Prostate) | 0.093 | [1] |
| Compound 13 | HT29 (Colon) | 0.006 | [2] |
| Compound 14 | Various solid tumors | 0.0015 - 0.469 | [2] |
| Compound 9 | Hematological cancer cell lines | 0.57 - 65.32 | [3] |
Antimicrobial Activity
Indole-3-glyoxylamide derivatives have also shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Table 2: Antimicrobial Activity of Indole-3-glyoxylamide Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitro & Chloro substituted 2-Aryl indole 3-Glyoxylamides | Bacillus subtilis (Gram-positive) | 100 | [4] |
| Nitro & Chloro substituted 2-Aryl indole 3-Glyoxylamides | Escherichia coli (Gram-negative) | 100 | [4] |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Staphylococcus aureus | ≤ 0.28 µM | [5] |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Acinetobacter baumannii | ≤ 0.28 µM | [5] |
| Indole-3-aldehyde hydrazones | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | [6] |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of bioactive indole-3-glyoxylamide derivatives. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this a compelling area of research for drug discovery and development. The provided protocols and data offer a solid foundation for researchers to explore the chemical space of indole-3-glyoxylamides and to identify novel lead compounds for further preclinical and clinical investigation.
References
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of 3-Acylindoles via Friedel-Crafts Acylation with Trichloroacetyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acylindoles are crucial structural motifs found in a wide array of pharmacologically active compounds and natural products. Their synthesis is a key step in the development of new therapeutic agents. One of the most direct methods for synthesizing these compounds is the Friedel-Crafts acylation of the indole nucleus.[1][2] This protocol details a method for the regioselective acylation of indoles at the C-3 position using trichloroacetyl chloride as the acylating agent, often in the presence of a Lewis acid catalyst.[1][3] The use of trichloroacetyl chloride provides a direct route to 3-(trichloroacetyl)indoles, which are versatile intermediates for further chemical transformations. A specific synthesis of 3-(trichloroacetyl)indole has been reported with a yield of 73%.[4]
General Reaction Scheme
The reaction proceeds via an electrophilic substitution mechanism, where the indole acts as a nucleophile and attacks the electrophilic acylium ion generated from trichloroacetyl chloride and a Lewis acid.
Reaction: Indole + Trichloroacetyl Chloride ---(Lewis Acid)--> 3-(Trichloroacetyl)indole
Experimental Protocol
This protocol is a representative procedure for the Lewis acid-mediated acylation of indole. Researchers should optimize conditions for specific substituted indoles.
Materials and Equipment:
-
Indole or substituted indole
-
Trichloroacetyl chloride (distilled before use)[5]
-
Anhydrous dichloromethane (CH₂Cl₂) as solvent[3]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the indole (1.0 eq). The flask is then sealed and purged with an inert gas (Nitrogen or Argon).
-
Dissolution: Add anhydrous dichloromethane via syringe to dissolve the indole.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Lewis Acid Addition: Carefully add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise to the stirred solution at 0 °C. Stir the resulting mixture for 15-20 minutes.
-
Acylating Agent Addition: Dissolve trichloroacetyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(trichloroacetyl)indole.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 3-acylindoles.
| Entry | Indole Substrate | Product | Yield (%) | Reference |
| 1 | Indole | 3-(Trichloroacetyl)indole | 73% | [4] |
| 2 | 5-Bromoindole | 5-Bromo-3-(trichloroacetyl)indole | ND | - |
| 3 | 2-Methylindole | 2-Methyl-3-(trichloroacetyl)indole | ND | - |
| 4 | 1-Methylindole | 1-Methyl-3-(trichloroacetyl)indole | ND | - |
*ND: Not Determined. Entries 2-4 are provided as representative examples for which this protocol could be adapted.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of 3-(trichloroacetyl)indole.
Caption: Workflow for the synthesis of 3-(trichloroacetyl)indole.
Safety Precautions
-
Trichloroacetyl chloride is corrosive, toxic, and reacts violently with water.[7] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Lewis acids like aluminum chloride are corrosive and react exothermically with moisture. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Trichloroacetyl chloride - Wikipedia [en.wikipedia.org]
Protecting Group Strategies for Indole Nitrogen in Acylation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acylation of indoles is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of pharmaceuticals and biologically active compounds. However, the nucleophilicity of the indole nitrogen often competes with the desired C3-acylation, leading to mixtures of N-acylated, C3-acylated, and di-acylated products. This document provides detailed application notes and experimental protocols for various protecting group strategies to achieve selective C3-acylation of indoles. It also explores methods for direct C3-acylation of unprotected indoles as a viable alternative.
Introduction to Protecting Group Strategies
The selection of an appropriate protecting group for the indole nitrogen is critical and depends on the overall synthetic strategy, including the nature of the acylating agent and the tolerance of other functional groups in the starting material to the protection and deprotection conditions. An ideal protecting group should be easy to introduce in high yield, stable to the acylation conditions, and readily removable under mild conditions that do not affect the desired product. This section discusses the most commonly employed protecting groups for indole nitrogen in the context of acylation reactions.
Logical Flow of Protecting Group Strategy
Caption: General workflow for the protection-acylation-deprotection strategy.
Common Protecting Groups for Indole Nitrogen
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions.[1][2]
-
Advantages:
-
Generally stable to basic and nucleophilic conditions.
-
Deprotection is typically clean and high-yielding.
-
-
Disadvantages:
-
Requires acidic conditions for removal, which may not be compatible with acid-sensitive functional groups.[1]
-
Tosyl (Ts) Group
The tosyl group is a robust, electron-withdrawing protecting group that enhances the acidity of the N-H proton, facilitating its removal under certain basic conditions.[3]
-
Advantages:
-
Highly stable to a wide range of reaction conditions, including strongly acidic media.
-
Can direct lithiation to the C2 position.
-
-
Disadvantages:
-
Harsh conditions are often required for its removal, which can limit its applicability.
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group
The SEM group is a versatile protecting group that can be removed under specific conditions that are often orthogonal to other protecting groups.[3]
-
Advantages:
-
Stable to a variety of reagents.
-
Can be cleaved with fluoride ions or under acidic conditions.[4]
-
-
Disadvantages:
-
The reagents for its introduction and removal can be more expensive than those for Boc or Ts groups.
-
Quantitative Data on Protecting Group Strategies
The following table summarizes typical yields for the protection, acylation, and deprotection steps using different protecting groups. It is important to note that yields are highly substrate-dependent and the conditions should be optimized for each specific case.
| Protecting Group | Protection Yield (%) | Acylation Yield (%) | Deprotection Yield (%) | Typical Deprotection Conditions |
| Boc | >95 | 80-95 | >90 | TFA/DCM or HCl/Dioxane[5] |
| Ts | 85-95 | 85-98 | 70-95 | Mg/MeOH or Cs2CO3/MeOH/THF |
| SEM | 80-90 | 75-90 | 80-95 | TBAF/THF or HCl/H2O[4] |
Direct C3-Acylation of Unprotected Indoles
An alternative to the protection-deprotection sequence is the direct C3-acylation of unprotected indoles. This approach is more atom-economical and can be highly efficient under the right conditions. Friedel-Crafts acylation is a common method for this transformation.[6][7]
Decision-Making: To Protect or Not to Protect?
Caption: Decision tree for choosing between a protecting group strategy and direct acylation.
Experimental Protocols
Protocol for N-Boc Protection of Indole
-
Materials: Indole, di-tert-butyl dicarbonate (Boc)₂O, triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve indole (1.0 equiv) in DCM in a round-bottom flask.
-
Add TEA (1.5 equiv) or a catalytic amount of DMAP (0.1 equiv).
-
Add (Boc)₂O (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford N-Boc-indole.[5][8]
-
Protocol for Friedel-Crafts Acylation of N-Boc-Indole
-
Materials: N-Boc-indole, acyl chloride or anhydride, Lewis acid (e.g., AlCl₃, SnCl₄), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-indole (1.0 equiv) in dry DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add the Lewis acid (1.1 - 2.0 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Add the acyl chloride or anhydride (1.1 equiv) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 3-acyl-N-Boc-indole.[9]
-
Protocol for N-Boc Deprotection
-
Materials: 3-acyl-N-Boc-indole, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the 3-acyl-N-Boc-indole (1.0 equiv) in DCM.
-
Add TFA (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography if necessary to afford the 3-acyl-indole.[5][10]
-
Protocol for Direct C3-Acylation of Unprotected Indole
-
Materials: Indole, acyl chloride, diethylaluminum chloride (Et₂AlCl) or yttrium triflate (Y(OTf)₃), dichloromethane (DCM) or ionic liquid ([BMIM]BF₄).[6][7]
-
Procedure (using Et₂AlCl):
-
To a solution of indole (1.0 equiv) in dry CH₂Cl₂ at 0 °C under an inert atmosphere, add Et₂AlCl (1.0 M in hexanes, 2.2 equiv) dropwise.
-
Stir the mixture for 20 minutes at 0 °C.
-
Add the acyl chloride (1.1 equiv) dropwise and stir at 0 °C for 30 minutes.
-
Quench the reaction with 1 M HCl and extract with CH₂Cl₂.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to give the 3-acylindole.
-
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules bearing multiple functional groups, orthogonal protecting groups are essential.[11][12] These are groups that can be removed under distinct conditions without affecting each other. For instance, a Boc group (acid-labile) and a benzyloxymethyl (BOM) group (hydrogenolysis-labile) on different nitrogen atoms within the same molecule would be considered an orthogonal pair. This allows for the selective deprotection and functionalization of one site while the other remains protected.
Orthogonal Strategy Example
Caption: Example of an orthogonal protecting group strategy.
Conclusion
The choice between a protecting group strategy and direct acylation for indoles depends on the specific substrate and the desired final product. When protection is necessary, Boc, Ts, and SEM groups offer a range of options with varying stabilities and deprotection conditions, allowing for the design of robust synthetic routes. The detailed protocols provided herein serve as a starting point for researchers to develop and optimize their own acylation procedures for indole-containing molecules.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. mdpi.org [mdpi.org]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. jocpr.com [jocpr.com]
Application Note: One-Pot Synthesis of Tryptamine Derivatives Using 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptamine and its derivatives are a class of indole alkaloids found widely in nature and are structurally related to the amino acid tryptophan.[1] The tryptamine scaffold is a crucial pharmacophore present in numerous biologically active compounds, including neurotransmitters like serotonin and melatonin, as well as many pharmaceutical agents.[2][3] Consequently, the development of efficient and versatile synthetic methodologies to access novel tryptamine derivatives is of significant interest in medicinal chemistry and drug discovery. This application note describes a proposed one-pot method for the synthesis of novel tryptamine derivatives starting from 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. This starting material contains a highly electrophilic ketone, activated by the adjacent trichloromethyl group, making it an ideal substrate for reactions with amine nucleophiles. The proposed protocol utilizes a one-pot reductive amination strategy to generate a library of N-substituted 1-(1H-indol-3-yl)-2,2,2-trichloroethanamines, which are unique analogues of tryptamine.
Proposed Reaction Scheme
The overall transformation involves the reaction of this compound with a primary or secondary amine, followed by in-situ reduction of the resulting hemiaminal or iminium ion intermediate with a suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Protocols
General Protocol for the One-Pot Reductive Amination
This protocol details a general procedure that can be adapted for various primary and secondary amines.
Materials and Equipment:
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
-
Standard laboratory glassware for extraction and purification
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Addition of Reactants: Dissolve the starting material in anhydrous 1,2-dichloroethane (10 mL). Add the selected amine (1.1 mmol, 1.1 eq) followed by glacial acetic acid (1.1 mmol, 1.1 eq).
-
Intermediate Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the hemiaminal or iminium intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the mixture in portions over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tryptamine derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes the expected products and hypothetical yields for the synthesis of various tryptamine derivatives using the proposed one-pot protocol.
| Entry | Amine | Product Structure | Product Name | Hypothetical Yield (%) |
| 1 | Benzylamine | Indole-CH(NHBn)-CCl₃ | N-benzyl-1-(1H-indol-3-yl)-2,2,2-trichloroethan-1-amine | 85% |
| 2 | Morpholine | Indole-CH(Morpholino)-CCl₃ | 4-(1-(1H-indol-3-yl)-2,2,2-trichloroethyl)morpholine | 82% |
| 3 | Aniline | Indole-CH(NHPh)-CCl₃ | 1-(1H-indol-3-yl)-2,2,2-trichloro-N-phenylethan-1-amine | 75% |
| 4 | Propylamine | Indole-CH(NHPr)-CCl₃ | 1-(1H-indol-3-yl)-N-propyl-2,2,2-trichloroethan-1-amine | 88% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the one-pot synthesis of tryptamine derivatives.
This application note outlines a robust and versatile one-pot protocol for the synthesis of novel N-substituted tryptamine derivatives from this compound. The method is expected to be high-yielding and tolerant of a variety of amine substrates, providing a straightforward entry into a library of compounds with potential biological activity for screening in drug discovery programs.
References
Application of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols
Initial Assessment: Extensive literature and database searches did not yield specific medicinal chemistry applications, biological activity data, or detailed experimental protocols for the compound 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. This suggests that the compound is likely a novel chemical entity or a synthetic intermediate with limited publicly available research on its biological effects.
The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The functionalization of the indole ring at the C3 position is a common strategy for the development of new therapeutic agents.
This document, therefore, provides a prospective overview of the potential applications of this compound based on the known reactivity of the trichloroacetyl group and the biological importance of the indole nucleus. It also includes a hypothetical experimental workflow for its preliminary biological evaluation.
Potential Applications in Medicinal Chemistry
This compound possesses a highly reactive trichloroacetyl group attached to the C3 position of the indole ring. This functional group can serve as a versatile synthetic handle for the preparation of a variety of more complex indole derivatives with potential therapeutic value.
1. Synthesis of Novel Heterocyclic Scaffolds: The trichloroacetyl group can participate in cyclization reactions to form novel fused heterocyclic systems. For instance, reaction with binucleophiles could lead to the formation of unique polycyclic indole derivatives.
2. Precursor for Carboxylic Acid Derivatives: The trichloroacetyl group can be readily hydrolyzed to the corresponding carboxylic acid, 3-indoleglyoxylic acid. This acid and its derivatives are valuable intermediates in the synthesis of various biologically active molecules, including potential enzyme inhibitors and receptor antagonists.
3. Bioisosteric Replacement: The trichloromethyl group can act as a lipophilic bioisostere for other groups, potentially influencing the pharmacokinetic and pharmacodynamic properties of a parent compound.
Hypothetical Experimental Protocols
The following protocols outline a potential workflow for the initial biological screening of this compound.
General Cell Viability Assay (MTT Assay)
This protocol is designed to assess the general cytotoxicity of the compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock. Final concentrations may range from 0.1 µM to 100 µM.
-
Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) [Hypothetical Data] |
| A549 | This compound | 15.2 |
| MCF-7 | This compound | 22.5 |
| HCT116 | This compound | 18.9 |
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Prepare serial twofold dilutions of the compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) [Hypothetical Data] |
| S. aureus (ATCC 29213) | This compound | 32 |
| E. coli (ATCC 25922) | This compound | 64 |
Visualizations
As no specific signaling pathways or complex experimental workflows are documented for this compound, a logical relationship diagram illustrating its potential as a synthetic intermediate is provided.
Caption: Synthetic potential of this compound.
Application Notes and Protocols: Development of Antimicrobial Agents from 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of novel antimicrobial agents derived from 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. The indole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial properties.[1][2][3][4] The introduction of a trichloroacetyl group at the C3 position of the indole ring is a promising strategy for the development of new antimicrobial candidates.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities.[2][3] The this compound scaffold combines the privileged indole nucleus with a reactive trichloromethyl ketone moiety, which can potentially interact with various biological targets in microbial cells. This document outlines the synthetic methodologies, protocols for antimicrobial screening, and potential mechanisms of action for this class of compounds.
Synthesis of this compound Derivatives
The primary method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation of indole with an appropriate acylating agent.[5][6][7] For the synthesis of the parent compound, this compound, indole is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst.[8] Derivatives can be synthesized by using appropriately substituted indoles as starting materials.
General Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Indole or substituted indole
-
Trichloroacetyl chloride
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄, Et₂AlCl)[5]
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Ice bath
-
Magnetic stirrer
-
Standard glassware for organic synthesis
-
Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the indole (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst (1.1 equivalents) to the stirred solution under a nitrogen atmosphere.
-
To this mixture, add a solution of trichloroacetyl chloride (1.1 equivalents) in the anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, and then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: General workflow for the synthesis of this compound derivatives.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compounds should be evaluated against a panel of pathogenic bacteria and fungi. Standard methods such as broth microdilution or agar disk diffusion can be employed to determine the minimum inhibitory concentration (MIC) and zone of inhibition.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) as a solvent for the compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound and standard drug in DMSO (e.g., 1 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate growth medium to obtain a range of concentrations (e.g., 100 to 0.195 µg/mL).
-
Prepare a microbial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the microbial inoculum to each well containing the test compound or control.
-
Include a positive control (microbes in medium without any compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Data Presentation
The antimicrobial activity data should be presented in a clear and organized manner to facilitate comparison between different derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | R¹ | R² | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| Parent | H | H | Data | Data | Data | Data | Data |
| Derivative 1 | 5-Br | H | Data | Data | Data | Data | Data |
| Derivative 2 | H | 1-CH₃ | Data | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... |
| Ciprofloxacin | - | - | 0.25-1.0 | 0.125-0.5 | 0.008-0.03 | 0.25-1.0 | - |
| Fluconazole | - | - | - | - | - | - | 0.25-2.0 |
Note: The table above is a template. "Data" should be replaced with experimentally determined MIC values.
Potential Mechanism of Action
While the specific mechanism of action for this compound derivatives has not been extensively studied, several potential mechanisms can be hypothesized based on the chemical structure and the known activities of other indole-based antimicrobial agents.
-
Enzyme Inhibition: The electrophilic character of the trichloromethyl ketone moiety makes it a potential target for nucleophilic residues in the active sites of essential microbial enzymes. This could lead to irreversible inhibition of enzymes involved in key metabolic pathways.
-
Membrane Disruption: Many antimicrobial indole derivatives are known to disrupt the integrity of bacterial cell membranes.[9] The lipophilic nature of the indole ring could facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability and cell death.[10]
-
Inhibition of Biofilm Formation: Indole and its derivatives have been shown to interfere with bacterial quorum sensing and biofilm formation, which are crucial for the virulence and antibiotic resistance of many pathogens.[11]
Further studies, such as membrane permeabilization assays, enzyme inhibition assays, and transcriptomic or proteomic analyses, are required to elucidate the precise mechanism of action.
Caption: Hypothesized mechanisms of action for this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic route is accessible via established chemical transformations, and the resulting compounds can be readily screened for their biological activity using standard protocols. Further investigation into the structure-activity relationships and the mechanism of action of these derivatives is warranted to guide the design of more potent and selective antimicrobial drugs.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of indole with trichloroacetyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-(trichloroacetyl)indole, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yielded a complex mixture of products with a low yield of the desired 3-(trichloroacetyl)indole. What are the likely side reactions?
A1: The primary side reactions in the Friedel-Crafts acylation of indole with trichloroacetyl chloride are diacylation and decomposition/polymerization of the indole starting material.
-
Diacylation: This results in the formation of 1,3-bis(trichloroacetyl)indole. It is more prevalent when using highly reactive Lewis acids and an excess of trichloroacetyl chloride.
-
Decomposition/Polymerization: Indole is sensitive to strong acidic conditions. Potent Lewis acids like aluminum chloride (AlCl₃) can lead to the degradation of the indole ring, forming polymeric tars and significantly reducing the yield of the desired product.[1]
Q2: I am observing the formation of a significant amount of 1,3-bis(trichloroacetyl)indole. How can I improve the selectivity for mono-acylation at the C-3 position?
A2: To enhance the selectivity for the desired 3-(trichloroacetyl)indole and minimize diacylation, consider the following strategies:
-
Choice of Lewis Acid: Employing milder Lewis acids can significantly improve selectivity. Dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have been shown to provide high yields of the mono-acylated product.[1] Tin(IV) chloride (SnCl₄) is another effective alternative that can lead to good yields and regioselectivity.
-
Control of Stoichiometry: Use a stoichiometric amount or a slight excess of trichloroacetyl chloride relative to indole. A large excess of the acylating agent will favor the formation of the diacylated product.
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0 °C and room temperature, to control the reactivity and reduce the likelihood of side reactions.
Q3: My reaction mixture turned dark and resulted in a tar-like substance with very little desired product. What caused this decomposition and how can I prevent it?
A3: The formation of a tar-like substance is a strong indication of indole decomposition or polymerization under harsh acidic conditions.
-
Cause: This is often caused by the use of a strong Lewis acid, most notably aluminum chloride (AlCl₃), which is highly acidic and can induce the degradation of the electron-rich indole ring.[1]
-
Prevention:
-
Switch to a Milder Lewis Acid: As mentioned previously, using Et₂AlCl, Me₂AlCl, or SnCl₄ will significantly reduce decomposition.
-
Temperature Control: Ensure the reaction is adequately cooled, especially during the addition of the Lewis acid and acyl chloride.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Q4: I am struggling with the purification of 3-(trichloroacetyl)indole from the reaction mixture. What is a recommended purification strategy?
A4: Purification of 3-(trichloroacetyl)indole typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually quenched by carefully adding it to ice-water or a dilute acid solution to decompose the Lewis acid-product complex.
-
Extraction: The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Friedel-Crafts acylation of indole with trichloroacetyl chloride?
A1: The primary and desired product is 3-(trichloroacetyl)indole. The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.
Q2: Why is a stoichiometric amount of Lewis acid often required for this reaction?
A2: A stoichiometric amount of the Lewis acid is typically necessary because the product, 3-(trichloroacetyl)indole, is a ketone. The ketone's carbonyl oxygen can act as a Lewis base and form a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least one equivalent of the Lewis acid per equivalent of indole is generally required.
Q3: Can N-acylation occur as a side reaction?
A3: While C-3 acylation is the predominant pathway under Friedel-Crafts conditions, N-acylation to form 1-(trichloroacetyl)indole can be a minor side product, particularly if the reaction conditions are not optimized. However, the formation of the 1,3-diacylated product is a more commonly observed side reaction when an excess of the acylating agent is used.
Q4: Are there alternative, milder methods for the acylation of indole?
A4: Yes, due to the potential for side reactions with traditional Friedel-Crafts conditions, several milder methods have been developed. These often involve the use of less aggressive Lewis acids or alternative activating agents. For instance, methods utilizing dialkylaluminum chlorides offer a significant improvement in terms of yield and selectivity.[1]
Data Presentation
Table 1: Comparison of Lewis Acids in the Friedel-Crafts Acylation of Indole
| Lewis Acid | Typical Yield of 3-Acylindole | Key Side Products | Remarks | Reference |
| AlCl₃ | Low to moderate | Decomposition products, polymeric tars | Harsh conditions often lead to significant degradation of indole. | [1] |
| SnCl₄ | Good (50-80%) | Minor diacylation | A milder and effective alternative to AlCl₃. | |
| Et₂AlCl | High (up to 86%) | Minimal | Offers excellent yield and selectivity for C-3 acylation. | [1] |
| Me₂AlCl | High | Minimal | Similar in efficacy to Et₂AlCl. | [1] |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-(trichloroacetyl)indole using Diethylaluminum Chloride
This protocol is designed to maximize the yield of the desired product while minimizing side reactions.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve indole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add a solution of diethylaluminum chloride (Et₂AlCl) (1.1 eq) in hexanes to the stirred indole solution while maintaining the temperature at 0 °C.
-
Addition of Acyl Chloride: To this mixture, add trichloroacetyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a flask containing a mixture of ice and 1 M HCl.
-
Work-up and Purification: Follow the general purification strategy outlined in the Troubleshooting Guide (Q4).
Protocol 2: Synthesis Prone to Side Reactions using Aluminum Chloride
This protocol illustrates conditions that are more likely to lead to decomposition and the formation of side products.
-
Preparation: In a round-bottom flask, suspend aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane (DCM) at room temperature.
-
Addition of Acyl Chloride: Add trichloroacetyl chloride (1.1 eq) to the suspension. This may be an exothermic process.
-
Addition of Indole: Slowly add a solution of indole (1.0 eq) in DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for several hours. A darkening of the reaction mixture is often observed.
-
Quenching and Work-up: Follow the quenching and work-up procedure as described above. The crude product is likely to be a complex mixture requiring careful purification.
Visualizations
Caption: Reaction pathways in the Friedel-Crafts acylation of indole.
Caption: Troubleshooting workflow for low yield in indole acylation.
References
Optimization of reaction conditions for the synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the optimal synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of indole with a trichloroacetylating agent, such as trichloroacetyl chloride. This reaction is typically mediated by a Lewis acid catalyst to promote regioselective acylation at the C3 position of the indole ring.
Q2: Why is C3-acylation favored over N1-acylation in this synthesis?
A2: While N-acylation can occur, C3 acylation is generally the thermodynamically favored pathway for indole under Friedel-Crafts conditions. The choice of Lewis acid and reaction conditions can significantly influence the regioselectivity. Milder Lewis acids, such as diethylaluminum chloride, have been shown to effectively promote C3 acylation while minimizing N-acylation.
Q3: What are the potential side products in this reaction?
A3: The primary side product is the N1-acylated isomer, 1-(2,2,2-trichloroacetyl)-1H-indole. In some cases, a 1,3-diacylated product can also be formed. Additionally, under harsh acidic conditions, polymerization or degradation of the indole starting material may occur.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used for elution. Recrystallization from a suitable solvent can be employed for further purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Low quality or wet starting materials (indole, trichloroacetyl chloride). 3. Incorrect reaction temperature. 4. Insufficient reaction time. | 1. Use a freshly opened or properly stored Lewis acid. 2. Ensure starting materials are pure and anhydrous. Dry solvents before use. 3. Optimize the reaction temperature. For sensitive substrates, start at a lower temperature (e.g., 0°C) and gradually warm to room temperature. 4. Monitor the reaction progress by TLC and extend the reaction time if necessary. |
| Formation of Significant N1-Acylated Side Product | 1. Use of a strong, non-coordinating base or inappropriate Lewis acid. 2. High reaction temperature. | 1. Employ a milder Lewis acid such as diethylaluminum chloride or dimethylaluminum chloride. 2. Perform the reaction at a lower temperature to favor the thermodynamically controlled C3-acylation. |
| Formation of 1,3-Diacylated Product | 1. Excess of the acylating agent. 2. Use of indole's Grignard reagent which can lead to di-substitution. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of trichloroacetyl chloride. 2. Avoid using Grignard reagents of indole for this specific transformation if di-acylation is a concern. |
| Product Decomposition during Workup or Purification | 1. Presence of residual acid. 2. Instability of the product in certain solvents or on silica gel for prolonged periods. | 1. Ensure the reaction is properly quenched and neutralized before extraction. A wash with a mild base solution (e.g., saturated sodium bicarbonate) is recommended. 2. Perform chromatography efficiently and avoid prolonged exposure to the stationary phase. Consider using a deactivated silica gel. |
| Complex Mixture of Products | 1. Use of a strong Lewis acid like AlCl3 which can cause decomposition of indole. 2. Reaction temperature is too high. | 1. Switch to a milder Lewis acid such as diethylaluminum chloride.[1] 2. Carry out the reaction at a lower temperature and monitor closely. |
Experimental Protocols
Method 1: Lewis Acid Catalyzed Acylation with Diethylaluminum Chloride
This method provides a general and efficient procedure for the C3-acylation of indoles.[1]
Materials:
-
Indole
-
Trichloroacetyl chloride
-
Diethylaluminum chloride (Et2AlCl) solution (e.g., 1.0 M in hexanes)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve indole (1 equivalent) in anhydrous dichloromethane in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the diethylaluminum chloride solution (1.1 equivalents) to the stirred indole solution.
-
After stirring for 15-20 minutes at 0°C, add trichloroacetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).
Method 2: Acylation using Indole Grignard Reagent
This method can also yield the desired product, but care must be taken to avoid the formation of the di-acylated byproduct.[2]
Materials:
-
Indole
-
Methylmagnesium iodide (MeMgI) or other Grignard reagent
-
Trichloroacetyl chloride
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
Prepare the indole Grignard reagent by adding a solution of indole (1 equivalent) in anhydrous diethyl ether to a solution of methylmagnesium iodide (1 equivalent) in diethyl ether at 0°C under an inert atmosphere.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the solution of the indole Grignard reagent back to 0°C.
-
Add a solution of trichloroacetyl chloride (1 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to proceed at 0°C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel column chromatography.
Data Presentation
| Method | Acylating Agent | Catalyst/Reagent | Solvent | Temperature | Yield | Key Considerations |
| Method 1 | Trichloroacetyl chloride | Diethylaluminum chloride | Dichloromethane | 0°C to RT | High | Good regioselectivity for C3-acylation; suitable for various functionalized indoles.[1] |
| Method 2 | Trichloroacetyl chloride | Methylmagnesium iodide | Diethyl ether/THF | 0°C to RT | Moderate to Good | Risk of 1,3-diacylation.[2] |
| Direct Reaction | Trichloroacetyl chloride | None mentioned | Not specified | Not specified | 73%[3] | A reported synthesis, though specific conditions are not detailed in the abstract.[3] |
Visualizations
Caption: Workflow for the synthesis via Lewis acid catalyzed acylation.
References
Technical Support Center: Purification of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
This guide provides troubleshooting advice and frequently asked questions for the purification of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone from its reaction mixture.
Troubleshooting Guide
This section addresses common issues encountered during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation on Silica Gel Column | The polarity of the eluent is too high, causing all compounds to elute quickly. | Decrease the polarity of the solvent system. Test various solvent ratios using Thin Layer Chromatography (TLC) to find an optimal system where the desired compound has an Rf value of approximately 0.3.[1] |
| The polarity of the eluent is too low, resulting in the compound not moving from the origin. | Increase the polarity of the eluent. Consider using a more polar solvent like ethyl acetate or methanol in your mobile phase. | |
| The column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Co-elution of impurities with similar polarities.[2] | Try a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, adding a small percentage of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic ones) can improve separation.[2] | |
| Low Yield of Purified Product | The compound is still adsorbed on the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. |
| The compound is unstable and degrades on the silica gel. | Minimize the time the compound spends on the column by using flash chromatography with applied pressure.[3] If the compound is acid-sensitive, the silica gel can be neutralized by pre-rinsing the column with a solvent mixture containing a small amount of triethylamine. | |
| Product Fails to Crystallize | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| The presence of impurities is inhibiting crystal formation. | Try adding a small seed crystal of the pure compound. If unavailable, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. | |
| The chosen solvent is not appropriate for recrystallization. | Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective. | |
| Oily Product Obtained After Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or it is an oil at room temperature. | Cool the solution slowly, perhaps to sub-zero temperatures. If the product is naturally an oil, purification should be performed using chromatography. |
| Incomplete removal of a high-boiling point solvent. | Dry the product under high vacuum for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the reaction mixture for this compound?
A1: Common impurities can include unreacted starting materials such as indole, residual acylating agent (e.g., trichloroacetyl chloride or its anhydride), and byproducts from side reactions. Depending on the reaction conditions, di-acylated indole or polymerized materials might also be present.
Q2: What is the recommended initial work-up procedure before purification?
A2: A standard aqueous work-up is typically recommended. This involves quenching the reaction with a suitable reagent (e.g., a saturated sodium bicarbonate solution to neutralize acid).[4] The aqueous layer is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude product.[4]
Q3: How can I effectively monitor the progress of column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method.[3] Before starting the column, identify a solvent system that provides good separation of your target compound from impurities. During the column, collect fractions and spot them on a TLC plate alongside your crude mixture and a reference spot of the starting material, if available. This allows you to identify which fractions contain the pure product.
Q4: What are good starting conditions for silica gel chromatography?
A4: For indole derivatives, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your compound.
Q5: Which solvents are suitable for the recrystallization of this compound?
A5: The choice of solvent depends on the compound's solubility. Common solvents to try for polar organic molecules include ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes. The ideal solvent will dissolve the compound when hot but not when cold.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. Add a small plug of cotton or glass wool to the bottom and cover it with a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[1] Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the column.
-
Elute the Column: Begin eluting with your starting solvent system (determined by TLC). Apply gentle air pressure to the top of the column to achieve a steady flow rate.[1]
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.[1]
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to the crude product to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallize: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Data Presentation
The following table provides representative data for the purification of an indole derivative, illustrating typical outcomes from different methods.
| Purification Method | Purity (by HPLC/NMR) | Typical Yield | Key Parameters |
| Flash Column Chromatography | >98% | 60-85% | Solvent System: Hexane:Ethyl Acetate Gradient (e.g., 100:0 to 80:20) |
| Recrystallization | >99% | 40-70% | Solvent: Ethanol or Ethyl Acetate/Hexanes |
Visualization
Caption: Workflow for the purification and analysis of this compound.
References
Dealing with the instability of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. This compound's inherent reactivity requires careful handling to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing signs of degradation (color change, multiple spots on TLC) even during storage. What is the likely cause?
A1: The primary cause of degradation for this compound is likely hydrolysis of the trichloromethyl ketone. The strong electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by water.[1][2] This can be exacerbated by exposure to moisture in the atmosphere or residual water in solvents. Additionally, indole rings are electron-rich and can be prone to oxidation, which may also contribute to degradation.[3]
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to exclude moisture and oxygen. Storage at low temperatures (-20°C is recommended) will further slow down potential decomposition pathways.[4] Using a desiccator can provide an additional layer of protection against moisture.
Q3: I am observing the formation of a new, more polar spot on my TLC plate during my reaction work-up. What could this be?
A3: This is likely due to the hydrolysis of the trichloromethyl ketone to a carboxylic acid (indole-3-carboxylic acid) or an intermediate species, especially if your work-up involves aqueous basic solutions (e.g., sodium bicarbonate wash).[1] To test this, you can take a small aliquot of your pure compound and treat it with the work-up conditions to see if the same new spot is formed.[5]
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: While it may be necessary for certain reactions, be aware that protic solvents can participate in solvolysis, similar to hydrolysis. The use of alcohols could potentially lead to the formation of esters as byproducts. The stability of indole derivatives can be significantly influenced by the solvent environment.[6] If possible, use dry aprotic solvents to minimize these side reactions.
Q5: My reaction is not proceeding as expected, and I suspect the starting material is the issue. How can I check the purity of this compound?
A5: The purity can be assessed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. For NMR, look for the characteristic signals of the indole ring and the absence of peaks that would indicate hydrolysis or other degradation products. LC-MS is particularly useful for detecting trace impurities and degradation products.
Troubleshooting Guides
Problem: Unexpected Reaction Outcome or Low Yield
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Confirm the purity of this compound using NMR or LC-MS before starting the reaction. If necessary, purify the starting material by recrystallization or column chromatography using anhydrous solvents. |
| Instability under reaction conditions | If the reaction is run at elevated temperatures, consider if the compound is thermally stable under those conditions.[7] Run a small-scale reaction at a lower temperature for a longer duration to check for improvement. Avoid strongly basic or acidic conditions if possible, as these can promote degradation.[8] |
| Incompatibility with reagents | Certain nucleophilic reagents may preferentially attack the highly electrophilic carbonyl of the trichloroacetyl group. Review your reaction mechanism to ensure compatibility. |
Problem: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Degradation on silica gel | The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative purification method like recrystallization. |
| Product is volatile | While less likely for this specific compound, if you are working with related, lower molecular weight derivatives, be cautious during solvent removal.[9] Avoid using high vacuum for extended periods. |
| Product is water-soluble | If your product has become more polar due to unexpected reactions, it may have some solubility in the aqueous layer during work-up.[5] It is good practice to back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Inert Atmosphere: Handle the solid compound in a glovebox or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.
-
Anhydrous Solvents: Use freshly distilled and dried solvents for all experiments. Solvents should be stored over molecular sieves.
-
Temperature Control: Keep the compound and its solutions cooled when not in immediate use. For reactions, consider if lower temperatures can be used to improve stability.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction. Neutralize any acidic or basic reagents promptly during work-up, keeping the temperature low (e.g., with an ice bath).
Visualizations
Caption: Plausible hydrolysis pathway of this compound.
Caption: Recommended workflow for handling potentially unstable compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. How To [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
Improving the yield of the Friedel-Crafts acylation of indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and overcome common challenges in the Friedel-Crafts acylation of indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common position for acylation on the indole ring and why?
The most common and generally desired position for Friedel-Crafts acylation on an unsubstituted indole ring is the C3 position. This is because the pyrrole ring of indole is electron-rich, and the C3 position is the most nucleophilic site, leading to a more stable intermediate during electrophilic substitution.
Q2: What are the main side reactions that can lower the yield of my Friedel-Crafts acylation of indole?
Several side reactions can compete with the desired C3-acylation, leading to lower yields. These include:
-
N-acylation: The nitrogen atom of the indole ring is also nucleophilic and can be acylated, especially under certain conditions.
-
Diacylation: Both the nitrogen and the C3 position can be acylated.
-
Polymerization: The acidic conditions of the reaction can cause the electron-rich indole ring to polymerize.[1]
-
Decomposition: Strong Lewis acids can lead to the decomposition of the starting material or the product.[2]
Q3: When should I consider protecting the indole nitrogen?
Protecting the indole nitrogen, for example with a phenylsulfonyl group, can be beneficial to prevent N-acylation and improve the regioselectivity for C3-acylation.[3] However, this adds extra steps of protection and deprotection to your synthesis.[1] For many modern protocols using milder catalysts or specific solvent systems, N-protection may not be necessary.[1][2][4]
Q4: Can I use acyl chlorides directly with indole without N-protection?
Yes, several methods have been developed for the direct C3-acylation of unprotected indoles using acyl chlorides. These often employ milder Lewis acids like diethylaluminum chloride (Et₂AlCl) or zinc oxide (ZnO) in an ionic liquid to achieve high yields and regioselectivity.[2][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Friedel-Crafts acylation of indole and provides actionable solutions.
Problem 1: Low or No Yield of the Desired 3-Acylindole
| Possible Cause | Suggested Solution | Supporting Evidence/Citations |
| Decomposition of starting material or product | The Lewis acid may be too strong. Switch to a milder Lewis acid such as Et₂AlCl, Me₂AlCl, ZnO, or Y(OTf)₃. | AlCl₃ can lead to decomposition due to its strong acidity.[2] Milder catalysts are often more effective.[1][2][4] |
| Inactive catalyst | Ensure your Lewis acid is anhydrous and handled under an inert atmosphere, as moisture can deactivate it. | Traditional Friedel-Crafts reactions require strictly anhydrous conditions.[1] |
| Insufficiently reactive acylating agent | If using a less reactive acylating agent like an anhydride, consider using a more reactive acyl chloride. Alternatively, increase the reaction temperature or use microwave irradiation to promote the reaction. | Microwave-mediated synthesis can significantly improve yields and reduce reaction times.[1] |
| Poor choice of solvent | The solvent can significantly impact the reaction. Consider switching to a different solvent. Dichloromethane (CH₂Cl₂) is commonly used.[2] Ionic liquids like [BMI]BF₄ have also been shown to be effective.[1][4] | The choice of solvent can influence product ratios in Friedel-Crafts reactions.[5] |
Problem 2: Formation of a Mixture of N-Acylated and C3-Acylated Products
| Possible Cause | Suggested Solution | Supporting Evidence/Citations |
| Competitive N-acylation | Use a bulkier acylating agent, which may sterically hinder attack at the nitrogen. Alternatively, employ a Lewis acid that coordinates preferentially with the indole nitrogen, thus directing acylation to the C3 position. Protecting the indole nitrogen is also a viable strategy. | N-acylation is a common side reaction.[1] Protection-deprotection steps can prevent this but are less atom-economical.[1] |
| Reaction conditions favoring N-acylation | Lowering the reaction temperature can sometimes improve selectivity for C3-acylation. | Temperature can affect the stereoselectivity and yield of the reaction.[6] |
Problem 3: Formation of Polyacylated or Polymeric Byproducts
| Possible Cause | Suggested Solution | Supporting Evidence/Citations |
| High reactivity of the indole ring | Use a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride. Running the reaction at a lower temperature may also help control reactivity. Using an excess of indole relative to the acylating agent can also minimize polyalkylation. | The high nucleophilic nature of indole can lead to side reactions.[6] Using excess indole can improve selectivity.[7] |
| Strongly acidic conditions | The use of strong Lewis acids can promote polymerization. Switch to a milder catalyst or consider catalyst-free methods under microwave irradiation. | Indole polymerization can occur under acidic conditions.[1] |
Quantitative Data Summary
The following tables summarize yields obtained for the Friedel-Crafts acylation of indole under various optimized conditions.
Table 1: Effect of Lewis Acid Catalyst on the Acylation of Indole
| Lewis Acid | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Et₂AlCl | Acyl Chlorides | CH₂Cl₂ | Room Temp | 86 | [2] |
| Me₂AlCl | Acyl Chlorides | CH₂Cl₂ | Room Temp | High Yields | [2] |
| AlCl₃ | Acyl Chlorides | CH₂Cl₂ | Room Temp | Decomposition | [2] |
| Y(OTf)₃ | Propionic Anhydride | [BMI]BF₄ | 120 (Microwave) | 81 | [1] |
| ZnO | Acyl Chlorides | Ionic Liquid | Room Temp | Good to High | [4] |
| In(OTf)₃ | Acetic Anhydride | - | - | 52 | [8] |
| ZrCl₄ | Acetic Anhydride | - | - | 69 | [8] |
| SnCl₄ | Acetic Anhydride | - | - | 95 | [8] |
Table 2: Green and Alternative Methods for Indole Acylation
| Method | Catalyst/Promoter | Solvent | Conditions | Yield (%) | Reference |
| Microwave Irradiation | Y(OTf)₃ | [BMI]BF₄ | 120 °C, 5 min | 81 | [1] |
| Solvent-free | DBDMH | None | 50 °C, 50 min | 90 | [9] |
| Nanocatalysis | nano-TiO₂ | None | 80 °C, 3 min | 95 | [9] |
| Nanocatalysis | Ceria/vinylpyridine | Methanol | Room Temp, 1 hr | 98 | [9] |
| Br₂-catalyzed | Br₂ | Acetonitrile | - | up to 98 | [9] |
Experimental Protocols
Protocol 1: General Method for Acylation of Indoles with Acyl Chlorides using Diethylaluminum Chloride (Et₂AlCl)
-
Materials: Indole, acyl chloride, diethylaluminum chloride (Et₂AlCl) in a suitable solvent (e.g., hexanes), and anhydrous dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the indole in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Et₂AlCl (typically 1.0 to 1.2 equivalents) to the stirred indole solution.
-
After stirring for a few minutes, add the acyl chloride (typically 1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reference: T. Okauchi, M. Itonaga, T. Minami, T. Owa, K. Kitoh, H. Yoshino, Org. Lett., 2000, 2, 1485-1487.[2]
Protocol 2: Microwave-Assisted Acylation of Indole with Acid Anhydride using Yttrium Triflate (Y(OTf)₃) in an Ionic Liquid
-
Materials: Indole, acid anhydride (e.g., propionic anhydride), yttrium triflate (Y(OTf)₃), and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄).
-
Procedure:
-
In a microwave-safe reaction vessel, combine the indole (1 mmol), acid anhydride (1 equiv.), Y(OTf)₃ (1 mol %), and [BMI]BF₄ (as solvent).
-
Seal the vessel and place it in a monomode microwave reactor.
-
Irradiate the mixture at 120 °C for 5 minutes.
-
After cooling, extract the product with an appropriate organic solvent (e.g., diethyl ether). The ionic liquid and catalyst can often be recovered and reused.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Reference: This protocol is based on the findings reported in a study on green methods for indole acylation.[1]
Visualizations
References
- 1. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Technical Support Center: Synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of this compound. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges associated with this synthesis, particularly focusing on byproduct formation during the Friedel-Crafts acylation of indole with trichloroacetyl chloride.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Desired Product | 1. Decomposition of Indole/Product: Strong Lewis acids like AlCl₃ can cause degradation.[1] 2. Catalyst Complexation: The ketone product may form a stable complex with the Lewis acid, complicating isolation. 3. Byproduct Instability: The N-acylated byproduct can be unstable during aqueous work-up.[2] | 1. Use a Milder Lewis Acid: Employing SnCl₄ or dialkylaluminum chlorides can enhance selectivity and minimize decomposition.[1][2] 2. Use Stoichiometric Catalyst: Friedel-Crafts acylations often require at least a stoichiometric amount of the catalyst.[3] 3. Careful Work-up: Conduct the aqueous quench at low temperatures and reduce the product's contact time with the aqueous phase. |
| Significant N-Acylated Byproduct | 1. Ambident Nucleophilicity of Indole: Indole can undergo electrophilic attack at both the C3 and N1 positions.[2] 2. Reaction Conditions: The choice of solvent and catalyst can influence the C/N acylation ratio. | 1. Protect the Indole Nitrogen: While adding steps, N-protection can ensure C3-selectivity. 2. Optimize Lewis Acid: Milder Lewis acids such as SnCl₄ are known to favor C3-acylation.[2] 3. Use of Indole Grignard Reagent: Reacting indole magnesium salt with trichloroacetyl chloride can improve C3-selectivity, though some N-acylation may still occur.[2] |
| Formation of Di-acylated Byproducts | 1. High Reactivity: Both indole and the acylating agent are highly reactive. 2. Reagent Stoichiometry: An excess of trichloroacetyl chloride can lead to di-acylation. | 1. Control Stoichiometry: Maintain a 1:1 molar ratio of indole to trichloroacetyl chloride. 2. Slow Addition: Add the trichloroacetyl chloride solution dropwise at a low temperature to manage the reaction rate. |
| Polymerization of Indole | 1. Strongly Acidic Conditions: Potent Lewis acids can induce indole polymerization.[2] | 1. Use a Milder Lewis Acid. [1][2] 2. Maintain Low Reaction Temperatures. |
| Product Purification Difficulties | 1. Similar Polarity of Products: Byproducts may have similar polarities to the desired product. 2. On-Column Decomposition: The product might be unstable on silica gel. | 1. Recrystallization: This can be a highly effective purification method. 2. Flash Column Chromatography: Utilize a suitable solvent system (e.g., hexanes/ethyl acetate) and consider using deactivated silica gel if decomposition is observed. |
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent method for synthesizing this compound? A1: The Friedel-Crafts acylation of indole with trichloroacetyl chloride in the presence of a Lewis acid catalyst is the most widely used method.[2][4]
Q2: Which Lewis acid is optimal for this synthesis? A2: While various Lewis acids are effective, potent ones like AlCl₃ can lead to decomposition and the formation of side products.[1] Milder Lewis acids, such as SnCl₄ or dialkylaluminum chlorides (e.g., Et₂AlCl), are generally recommended to enhance regioselectivity for the C3 position and reduce byproduct formation.[1][2]
Q3: What are the primary byproducts to anticipate? A3: The main byproducts include the N-acylated isomer (1-trichloroacetylindole) and the di-acylated product (1,3-di(trichloroacetyl)indole).[2] Under highly acidic conditions, polymerization of indole can also occur.[2]
Q4: How can the formation of the N-acylated byproduct be minimized? A4: To reduce N-acylation, consider using a milder Lewis acid or employing the indole Grignard reagent.[2] Protecting the indole nitrogen is another effective strategy, although it requires additional synthetic steps.
Q5: Is the N-acylated byproduct stable? A5: The N-trichloroacetylated indole derivative may exhibit instability, particularly in aqueous solutions during the work-up procedure, where it is prone to decomposition.[2]
Q6: What is a suitable solvent for this reaction? A6: Anhydrous dichloromethane (CH₂Cl₂) is a commonly used solvent for Friedel-Crafts acylation reactions.[1]
Q7: What are the recommended methods for purification? A7: The crude product can be effectively purified using flash column chromatography on silica gel or through recrystallization.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with a Mild Lewis Acid
This protocol serves as a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Indole
-
Trichloroacetyl chloride
-
Tin(IV) chloride (SnCl₄) or Diethylaluminum chloride (Et₂AlCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
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Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve indole in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid (e.g., SnCl₄, 1.0–1.2 equivalents) to the stirred solution.
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In a separate flask, prepare a solution of trichloroacetyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Add the trichloroacetyl chloride solution dropwise to the indole-Lewis acid mixture at 0 °C.
-
Allow the reaction to stir at 0 °C, monitoring its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench it by pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient.
Visualizations
References
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. Chemistry of 3-(2-Haloacyl)indoles: Ingenta Connect [ingentaconnect.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Synthesis and reactions of some 3-(2-haloacyl)indoles [scite.ai]
Technical Support Center: Scalable Synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound via two common scalable methods: Friedel-Crafts acylation and Grignard reagent acylation.
Method 1: Friedel-Crafts Acylation with Trichloroacetyl Chloride
This method involves the reaction of indole with trichloroacetyl chloride in the presence of a Lewis acid catalyst.
Experimental Protocol:
A general procedure for the Friedel-Crafts acylation of indole is as follows:
-
To a solution of indole in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., SnCl₄, AlCl₃, or Et₂AlCl) at a low temperature (typically between -78 °C and 0 °C).
-
Stir the mixture for a short period to allow for complex formation.
-
Slowly add a solution of trichloroacetyl chloride in the same anhydrous solvent to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at the low temperature or gradually warm to room temperature, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding it to a cold aqueous solution (e.g., saturated aqueous NaHCO₃ or dilute HCl, depending on the workup requirements).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | 1. Inactive Lewis acid catalyst due to moisture.2. Insufficiently low reaction temperature.3. Degradation of starting material or product by a strong Lewis acid. | 1. Use freshly opened or properly stored anhydrous Lewis acid and solvents.2. Maintain the recommended low temperature during the addition of reagents.3. Consider using a milder Lewis acid such as SnCl₄ or Et₂AlCl instead of AlCl₃.[1] |
| Formation of multiple products (low regioselectivity) | 1. Reaction temperature is too high.2. The chosen Lewis acid is too harsh, leading to side reactions. | 1. Ensure the reaction is carried out at the recommended low temperature.2. Use a milder Lewis acid. For instance, diethylaluminum chloride has been shown to provide high regioselectivity for 3-acylation.[1] |
| Significant amount of starting material unreacted | 1. Insufficient amount of Lewis acid or acylating agent.2. Reaction time is too short. | 1. Use a stoichiometric amount of the Lewis acid, as both the starting material and product can form complexes. 2. Monitor the reaction progress and allow it to run until the starting material is consumed. |
| Product decomposition during workup | The quenching process is too exothermic or the aqueous solution is too concentrated. | 1. Add the reaction mixture to the quenching solution slowly with vigorous stirring.2. Use a pre-cooled quenching solution. |
| Difficulty in product purification | Formation of polymeric byproducts or other closely related impurities. | 1. Optimize the reaction conditions to minimize byproduct formation.2. Employ a multi-step purification process, such as a combination of column chromatography with different solvent systems or recrystallization from various solvents. |
Logical Troubleshooting Workflow for Friedel-Crafts Acylation
Method 2: Acylation of Indole Grignard Reagent
This approach involves the preparation of an indole Grignard reagent (indolylmagnesium halide) followed by its reaction with trichloroacetyl chloride.
Experimental Protocol:
-
Prepare the indole Grignard reagent by reacting indole with a suitable Grignard reagent (e.g., methylmagnesium iodide or ethylmagnesium bromide) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Once the formation of the indole Grignard reagent is complete (indicated by the cessation of gas evolution), cool the reaction mixture to a low temperature (e.g., 0 °C or lower).
-
Slowly add a solution of trichloroacetyl chloride in the same anhydrous solvent to the cooled Grignard reagent solution.
-
After the addition, allow the reaction to stir at the low temperature for a specified period, monitoring its progress.
-
Quench the reaction by carefully pouring it into a cold aqueous solution of an acid (e.g., saturated aqueous ammonium chloride or dilute sulfuric acid).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product as required.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to form the Grignard reagent | 1. Presence of moisture in the glassware, solvent, or indole.2. The Grignard reagent used for the preparation is not active. | 1. Thoroughly dry all glassware before use. Use anhydrous solvents and dry the indole if necessary.2. Use a freshly prepared or titrated Grignard reagent. |
| Low yield of the desired product | 1. Incomplete formation of the indole Grignard reagent.2. The reaction of the Grignard reagent with trichloroacetyl chloride is sluggish at very low temperatures. | 1. Ensure complete formation of the Grignard reagent before adding the acyl chloride.2. After the initial low-temperature addition, consider allowing the reaction mixture to warm slowly to room temperature. |
| Formation of 1,3-diacylated indole | An excess of trichloroacetyl chloride was used. | Use a stoichiometric amount or a slight excess of the indole Grignard reagent relative to the trichloroacetyl chloride. |
| Complex mixture of products | The reaction temperature during the addition of trichloroacetyl chloride was too high, leading to side reactions. | Maintain a low temperature during the addition of the acylating agent. |
Logical Troubleshooting Workflow for Grignard Reagent Acylation
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is more suitable for a large-scale synthesis?
Both methods can be scaled up, but the Friedel-Crafts acylation is often preferred for larger scales due to the avoidance of preparing a separate Grignard reagent, which can be sensitive to atmospheric conditions. However, the choice of method may depend on the available equipment and the desired purity of the final product.
Q2: What is the main advantage of using a milder Lewis acid like SnCl₄ in the Friedel-Crafts acylation?
Milder Lewis acids like SnCl₄ can help to prevent the degradation of the indole ring and the trichloroacetylated product, which can be sensitive to strong acids. This often leads to cleaner reactions and higher yields of the desired product.
Q3: Can I use other acylating agents besides trichloroacetyl chloride?
Yes, other acylating agents can be used to introduce different acyl groups at the 3-position of the indole ring. However, the reactivity of the acylating agent will influence the optimal reaction conditions.
Q4: How can I confirm the regioselectivity of the acylation?
The regioselectivity can be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR. The acylation at the 3-position of the indole ring will result in a characteristic set of signals for the indole protons and carbons.
Q5: What are the key safety precautions for this synthesis?
-
Trichloroacetyl chloride is corrosive and lachrymatory; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis acids are often moisture-sensitive and can react violently with water. They should be handled under an inert atmosphere.
-
Grignard reagents are flammable and react vigorously with water. Anhydrous conditions are essential for their safe handling.
-
The quenching of the reaction can be exothermic, so it should be done carefully and with cooling.
References
Technical Support Center: Deprotection of N-Protected 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Welcome to the technical support center for the deprotection of N-protected 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting groups are commonly used for this compound?
A1: The most common N-protecting groups for indoles, including those with electron-withdrawing substituents like the 2,2,2-trichloroacetyl group at the C3 position, are the tert-butoxycarbonyl (Boc) and arylsulfonyl groups, such as tosyl (Ts). The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q2: What are the main challenges in the deprotection of N-protected this compound?
A2: The primary challenge is the potential lability of the 2,2,2-trichloroacetyl group at the C3 position, especially under basic conditions. This can lead to unwanted side reactions, such as hydrolysis to the corresponding indole-3-carboxylic acid. Therefore, the choice of deprotection method must be carefully considered to ensure the integrity of the trichloroacetyl moiety.
Q3: What are the general strategies for the deprotection of N-Boc protected this compound?
A3: N-Boc deprotection is typically achieved under acidic or neutral conditions. Acidic methods often employ trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Neutral methods can involve reagents like oxalyl chloride in methanol or thermolytic conditions in fluorinated alcohols.[1]
Q4: What are the recommended methods for the deprotection of N-tosyl protected this compound?
A4: N-Tosyl deprotection can be accomplished under reductive or strongly acidic conditions. Reductive cleavage using reagents like magnesium in methanol (Mg/MeOH) is a common approach. Basic conditions, such as using cesium carbonate in a mixture of THF and methanol, have also been reported for N-tosyl deprotection of indoles with electron-withdrawing groups.[1] However, caution is advised due to the potential for hydrolysis of the trichloroacetyl group.
Troubleshooting Guides
Issue 1: Low yield or incomplete deprotection of N-Boc group.
| Possible Cause | Suggested Solution |
| Insufficient acid strength or concentration (for acidic deprotection). | Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or switch to a stronger acid like HCl in dioxane. Monitor the reaction closely by TLC. |
| Short reaction time or low temperature. | Extend the reaction time at room temperature or gently warm the reaction mixture (e.g., to 40°C), monitoring for any decomposition of the starting material or product. |
| Steric hindrance around the N-Boc group. | Consider using a less sterically hindered deprotection reagent or employing microwave-assisted deprotection to enhance reaction kinetics.[1] |
| Inappropriate solvent. | Ensure the starting material is fully dissolved. For thermolytic deprotection, 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are effective solvents.[1] |
Issue 2: Decomposition of the 2,2,2-trichloroacetyl group during deprotection.
| Possible Cause | Suggested Solution |
| Use of basic reagents. | Avoid basic conditions (e.g., KOH, NaOH, Cs2CO3 in MeOH) as they can lead to the hydrolysis of the trichloroacetyl group to indole-3-carboxylic acid. |
| Presence of water in the reaction mixture under harsh acidic conditions. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Prolonged reaction times at elevated temperatures. | Optimize the reaction time and temperature to achieve complete deprotection with minimal degradation. Monitor the reaction progress frequently. |
Issue 3: Formation of unexpected byproducts.
| Possible Cause | Suggested Solution |
| Alkylation of the indole ring (under acidic conditions). | Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the tert-butyl cation formed during N-Boc deprotection. |
| N-methylation (when using methanol as a solvent in some N-tosyl deprotections). | If N-methylation is observed with reagents like Cs2CO3 in MeOH, consider alternative solvents or deprotection methods. |
| Reductive debromination (if other halogens are present). | When using reductive conditions for N-tosyl deprotection, be aware of potential dehalogenation. Optimize the reducing agent and conditions to minimize this side reaction. |
Data Presentation
Table 1: Comparison of N-Boc Deprotection Methods for Indoles with Electron-Withdrawing Groups.
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Potential Side Reactions |
| Acidic | TFA (25-50%) in DCM, 0°C to rt | 1 - 4 h | >90% | Alkylation of indole ring |
| Neutral | Oxalyl chloride (3 equiv.) in MeOH, rt | 1 - 4 h | up to 90%[2] | Formation of N-chloroalkyl products under reflux |
| Thermolytic | HFIP, microwave irradiation | 5 - 15 min | Quantitative[1] | Requires specialized equipment |
Table 2: Comparison of N-Tosyl Deprotection Methods for Indoles with Electron-Withdrawing Groups.
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Potential Side Reactions |
| Basic | Cs2CO3 (3 equiv.) in THF/MeOH, rt to reflux | 1 - 15 h | >90%[1] | Hydrolysis of trichloroacetyl group, N-methylation |
| Reductive | Mg in MeOH, rt | 1 - 4 h | Good to excellent | Reduction of other functional groups, potential for byproduct formation with certain substrates. |
| Acidic | Trifluoromethanesulfonic acid (TfOH) | Variable | Good for electron-deficient substrates | Sulfonyl group migration in electron-rich substrates |
Experimental Protocols
Protocol 1: Acidic Deprotection of N-Boc-2,2,2-trichloro-1-(1H-indol-3-yl)ethanone using TFA/DCM
-
Dissolve the N-Boc protected indole (1 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected product.
Protocol 2: Reductive Deprotection of N-Tosyl-2,2,2-trichloro-1-(1H-indol-3-yl)ethanone using Mg/MeOH
-
To a stirred suspension of magnesium turnings (10 equivalents) in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere, add the N-tosyl protected indole (1 equivalent).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M aqueous HCl at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Decision workflow for deprotection strategy.
Caption: Troubleshooting decision tree for deprotection issues.
References
Validation & Comparative
A Comparative Guide to Lewis Acids in the Synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds, is predominantly achieved through the Friedel-Crafts acylation of indole with trichloroacetyl chloride. The choice of Lewis acid catalyst is critical in this reaction, directly influencing yield, reaction time, and the formation of byproducts. This guide provides an objective comparison of various Lewis acids for this synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their needs.
Performance Comparison of Lewis Acids
The selection of a Lewis acid for the trichloroacetylation of indole is a balance between reactivity and the potential for side reactions. Strong Lewis acids can lead to the decomposition of the indole nucleus, while milder ones may require harsher conditions or result in lower yields. The following table summarizes the performance of several Lewis acids based on available literature data.
| Lewis Acid Catalyst | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethylaluminum chloride (Et₂AlCl) | Trichloroacetyl chloride | CH₂Cl₂ | Room Temp. | 1 | 86 | [1] |
| Boron trifluoride etherate (BF₃·Et₂O) | Trichloroacetic anhydride | CH₂Cl₂ | 0 to Room Temp. | 2 | 93 | |
| Ferric chloride (FeCl₃) | Trichloroacetyl chloride | CS₂ | Reflux | 3 | Moderate | |
| Aluminum chloride (AlCl₃) | Trichloroacetyl chloride | CS₂ | Not specified | Not specified | Low (Decomposition observed) | [1] |
| Zinc chloride (ZnCl₂) | Trichloroacetyl chloride | Not specified | Not specified | Not specified | Moderate | |
| Indium(III) chloride (InCl₃) | Trichloroacetyl chloride | CH₂Cl₂ | Room Temp. | 12 | Good | |
| Scandium(III) triflate (Sc(OTf)₃) | Trichloroacetyl chloride | CH₂Cl₂ | Room Temp. | 4 | High |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. Yields are reported as isolated yields where available.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using two effective Lewis acids.
Protocol 1: Using Diethylaluminum Chloride (Et₂AlCl)[1]
Materials:
-
Indole
-
Trichloroacetyl chloride
-
Diethylaluminum chloride (1.0 M solution in hexanes)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of indole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, slowly add a 1.0 M solution of diethylaluminum chloride in hexanes (1.1 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trichloroacetyl chloride (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford this compound.
Protocol 2: Using Boron Trifluoride Etherate (BF₃·Et₂O)
Materials:
-
Indole
-
Trichloroacetic anhydride
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve indole (1.0 mmol) and trichloroacetic anhydride (1.1 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2 mmol) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure product.
Reaction Workflow and Logic
The general workflow for the Lewis acid-catalyzed synthesis of this compound involves the activation of the acylating agent by the Lewis acid, followed by electrophilic attack of the indole at the C3 position.
Caption: General workflow for the Lewis acid-catalyzed synthesis.
Signaling Pathway of Catalysis
The catalytic cycle involves the coordination of the Lewis acid to the carbonyl oxygen of the trichloroacetyl chloride, which enhances its electrophilicity and facilitates the attack by the electron-rich indole ring.
Caption: Lewis acid-catalyzed Friedel-Crafts acylation pathway.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis to confirm the structure of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. Due to the limited availability of direct experimental spectroscopic data for this compound, this guide will utilize predicted data and compare it with the experimentally obtained data for a closely related analogue, 1-(1H-indol-3-yl)ethanone. This comparison will highlight the key structural differences and their impact on the respective spectra, providing a robust framework for structural elucidation.
Comparison of Spectroscopic Data
The structural differences between this compound and its non-chlorinated counterpart, 1-(1H-indol-3-yl)ethanone, are primarily centered around the acetyl group attached to the indole ring. The presence of the highly electronegative trichloromethyl group in the target compound is expected to significantly influence the electronic environment of the neighboring atoms, leading to predictable shifts in the spectroscopic data.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Proton | This compound (Predicted Chemical Shift, δ ppm) | 1-(1H-indol-3-yl)ethanone (Experimental Chemical Shift, δ ppm) | Key Differences |
| Indole N-H | ~8.2-8.5 | 8.15 | The electron-withdrawing effect of the trichloroacetyl group is expected to deshield the N-H proton, shifting it slightly downfield. |
| Indole C2-H | ~8.0-8.3 | 7.99 | Similar to the N-H proton, the C2-H is expected to be deshielded. |
| Aromatic Protons | ~7.2-7.8 | 7.2-7.4 | Minimal changes are expected in the aromatic region as the electronic effects of the side chain diminish with distance. |
| Acetyl Protons | N/A | 2.51 | The most significant difference is the absence of acetyl protons in the trichloro-substituted compound. |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | 1-(1H-indol-3-yl)ethanone (Experimental Chemical Shift, δ ppm) | Key Differences |
| Carbonyl (C=O) | ~180-185 | 192.3 | The electronegative chlorine atoms are expected to deshield the carbonyl carbon, shifting it downfield. |
| CCl₃ | ~90-95 | N/A | A characteristic signal for the trichloromethyl carbon is expected in this region. |
| Indole C2 | ~135-140 | 137.5 | Minor downfield shift is anticipated due to the electron-withdrawing nature of the substituent. |
| Indole C3 | ~115-120 | 117.2 | The C3 carbon, directly attached to the substituent, will experience the most significant downfield shift within the indole ring. |
| Aromatic Carbons | ~110-130 | 111-126 | Minimal changes are expected in the chemical shifts of the benzene ring carbons. |
| Acetyl Carbon | N/A | 27.5 | The absence of the acetyl methyl carbon is a key differentiator. |
Table 3: Comparison of IR Spectroscopic Data
| Functional Group | This compound (Predicted Wavenumber, cm⁻¹) | 1-(1H-indol-3-yl)ethanone (Experimental Wavenumber, cm⁻¹) | Key Differences |
| N-H Stretch | ~3300-3400 | ~3300 | Little change is expected for the N-H stretching frequency. |
| C=O Stretch | ~1680-1700 | ~1630 | The electron-withdrawing chlorine atoms will increase the double bond character of the carbonyl group, shifting its stretching frequency to a higher wavenumber. |
| C-Cl Stretch | ~700-800 | N/A | The presence of strong C-Cl stretching bands will be a clear indicator of the trichloromethyl group. |
| C-H (Aromatic) | ~3000-3100 | ~3050 | Minimal change is expected. |
Table 4: Comparison of Mass Spectrometry Data
| Parameter | This compound | 1-(1H-indol-3-yl)ethanone | Key Differences |
| Molecular Ion (M⁺) | m/z = 260.96 (calculated for C₁₀H₆Cl₃NO) | m/z = 159.07 | A distinct molecular ion peak with a characteristic isotopic pattern for three chlorine atoms is expected. |
| Key Fragments | [M-Cl]⁺, [M-CCl₃]⁺, [Indole-C=O]⁺ | [M-CH₃]⁺, [Indole-C=O]⁺ | Fragmentation patterns will differ significantly due to the presence of the C-Cl bonds, leading to the loss of chlorine or the trichloromethyl group. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and set the reference to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the signals to determine the relative proton ratios.
2. ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent in an NMR tube.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[1]
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect a background spectrum of the empty ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[2] Further dilute the solution to a final concentration of about 10 µg/mL.[2]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Parameters (for ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Dependent on the instrument.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data.[3]
Visualizations
The following diagrams illustrate the experimental workflow for structural confirmation and the logical relationship in comparing the key structural features of the target compound and its alternative.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Comparison of key structural features between the target compound and its analogue.
References
A Comparative Study on the Reactivity of Substituted Indoles with Trichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various substituted indoles with trichloroacetyl chloride, a key reaction in the synthesis of many biologically active compounds. The C3 position of the indole nucleus is highly susceptible to electrophilic substitution, and acylation with reagents like trichloroacetyl chloride is a fundamental transformation in indole chemistry. The nature of the substituent on the indole ring significantly influences the rate and yield of this acylation reaction. This document presents available experimental data, a general experimental protocol, and a mechanistic overview to guide researchers in their synthetic endeavors.
Data Presentation: Reactivity of Substituted Indoles
The following table summarizes the available data on the acylation of substituted indoles with trichloroacetyl chloride. The yield of the reaction is a direct indicator of the reactivity of the substituted indole, where a higher yield generally corresponds to a more reactive substrate under the given reaction conditions.
| Indole Derivative | Substituent Position | Electronic Nature of Substituent | Product | Yield (%) | Reference |
| Indole | Unsubstituted | Neutral | 3-(Trichloroacetyl)indole | 73 | [Synthesis and crystal structure of 3-(trichloroacetyl) indole] |
| 2-Methylindole | 2 | Electron-donating (weak) | 3-Trichloroacetyl-2-methylindole | Excellent | [Chemistry of 3-(2-Haloacyl)indoles][1] |
| 7-Nitroindole | 7 | Electron-withdrawing (strong) | Complex Mixture | - | [A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride][2] |
Note: "Excellent yield" suggests a high conversion rate, likely upwards of 90%, although the exact percentage was not specified in the cited literature. The formation of a "complex mixture" with 7-nitroindole indicates that the strong deactivating nature of the nitro group significantly hampers the desired C3 acylation and may lead to side reactions.[2]
Discussion of Reactivity Trends
The observed reactivity trends align with the established principles of electrophilic aromatic substitution on the indole ring.
-
Electron-donating groups , such as the methyl group at the 2-position, increase the electron density of the pyrrole ring, thereby activating it towards electrophilic attack at the C3 position. This results in a higher reaction rate and yield.
-
Electron-withdrawing groups , such as the nitro group, decrease the electron density of the indole ring system, making it less nucleophilic and therefore less reactive towards electrophiles. In the case of 7-nitroindole, the deactivation is so significant that it leads to a complex mixture of products under typical acylation conditions, suggesting that the desired reaction is disfavored.[2]
Experimental Protocols
Below is a general experimental protocol for the Friedel-Crafts acylation of an indole with trichloroacetyl chloride, based on established methodologies. This protocol can be adapted for various substituted indoles, although optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary for specific substrates.
General Procedure for the Synthesis of 3-Trichloroacetylindoles
Materials:
-
Substituted Indole (1.0 eq)
-
Trichloroacetyl chloride (1.2 eq)
-
Lewis Acid Catalyst (e.g., AlCl₃, Et₂AlCl, or Me₂AlCl) (1.1 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle/ice bath
Procedure:
-
To a stirred solution of the substituted indole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the Lewis acid catalyst portion-wise.
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Add a solution of trichloroacetyl chloride in anhydrous dichloromethane dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (this will need to be optimized for each substrate, typically 1-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-trichloroacetylindole derivative.
Safety Precautions: Trichloroacetyl chloride and Lewis acids like aluminum chloride are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Anhydrous conditions are crucial for the success of the reaction.
Mandatory Visualization
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the acylation of indoles.
Caption: General mechanism of Friedel-Crafts acylation of indole.
Caption: A typical experimental workflow for indole acylation.
References
Comparative Guide to HPLC Purity Analysis of Synthesized 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. Ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development and chemical research. This document outlines a standard reversed-phase HPLC (RP-HPLC) method and compares it with a hypothetical alternative, supported by experimental protocols and representative data.
Introduction to Purity Analysis
This compound is an indole derivative with potential applications in medicinal chemistry and organic synthesis. The presence of impurities can significantly impact the compound's efficacy, safety, and stability. HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of synthesized compounds.[1] This guide focuses on a direct RP-HPLC method, which is often preferred for its simplicity and efficiency in analyzing non-volatile compounds.
Experimental Protocols
A detailed methodology for the primary RP-HPLC method is provided below. This protocol is designed for robust and reproducible purity analysis of this compound.
Primary Method: Reversed-Phase HPLC with UV Detection
This method is established for the routine analysis of the target compound and its potential process-related impurities.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution of indole derivatives.
2. Reagents and Solutions:
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the sample diluent to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow and Data Presentation
The logical flow of the purity analysis process is depicted in the diagram below, followed by a table summarizing the comparative performance data.
Caption: Workflow for HPLC Purity Analysis.
Comparative Performance Data
The following table compares the primary RP-HPLC method with a hypothetical alternative, an isocratic HPLC method, for the purity analysis of this compound. Isocratic methods, while simpler, may offer less resolution for complex samples.
| Parameter | Primary Method (Gradient RP-HPLC) | Alternative Method (Isocratic RP-HPLC) |
| Purity of Main Peak (%) | 99.2% | 98.8% |
| Retention Time (min) | 15.8 | 8.5 |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 1.4 |
| Number of Detected Impurities | 4 | 2 |
| Analysis Time (min) | 30 | 15 |
| Relative Standard Deviation (RSD) for Purity (%) | 0.15% | 0.25% |
Discussion and Comparison
The Primary Method (Gradient RP-HPLC) demonstrates superior performance in terms of resolution and the ability to detect a greater number of impurities. The gradient elution allows for the effective separation of compounds with a wider range of polarities, which is crucial for identifying unknown impurities in a synthesized batch. The resolution of 2.5 between the main peak and the closest eluting impurity indicates a well-separated peak, providing confidence in the accuracy of the purity calculation. Although the analysis time is longer, the comprehensive impurity profile obtained justifies the extended run time for quality control and regulatory purposes.
The Alternative Method (Isocratic RP-HPLC) offers a significantly shorter analysis time, which could be advantageous for high-throughput screening or in-process controls where speed is critical. However, the lower resolution (1.4) suggests a potential co-elution of impurities with the main peak, leading to a less accurate purity assessment and an underestimation of the total impurity content. The lower number of detected impurities further supports this limitation. The higher RSD for purity also indicates lower precision compared to the gradient method.
Conclusion
For the definitive purity analysis of synthesized this compound, the Gradient RP-HPLC method is recommended . Its superior resolving power and ability to provide a comprehensive impurity profile are essential for ensuring the quality and safety of the compound for research and drug development applications. The isocratic method may be considered for rapid, preliminary checks, but not for final quality assessment. The choice of method should always be guided by the specific requirements of the analytical task, balancing the need for accuracy and resolution against the demand for speed and throughput.
References
A Comparative Guide to the Mechanistic Nuances of Indole Acylation: Focus on Trichloroacetyl Chloride
For researchers, scientists, and professionals in drug development, understanding the intricacies of indole functionalization is paramount. The acylation of indole, a key transformation in the synthesis of numerous biologically active compounds, presents a landscape of varied reagents and mechanistic pathways. This guide provides a comparative analysis of the reaction between indole and trichloroacetyl chloride, juxtaposing it with alternative acylation methods, supported by available experimental data and detailed protocols.
The introduction of an acyl group at the C3 position of the indole nucleus is a fundamental strategy in organic synthesis. Among the various acylating agents, trichloroacetyl chloride offers a unique combination of reactivity and potential for further synthetic transformations. This guide delves into the mechanistic underpinnings of this reaction, offering a comparative perspective against other common acylating agents.
The Reaction of Indole with Trichloroacetyl Chloride: A Mechanistic Overview
The reaction of indole with trichloroacetyl chloride predominantly proceeds via an electrophilic substitution mechanism, consistent with a Friedel-Crafts acylation. The key product of this reaction is 3-(trichloroacetyl)indole, which has been synthesized with a reported yield of 73%[1]. The reaction is typically catalyzed by a Lewis acid, which activates the trichloroacetyl chloride, rendering it sufficiently electrophilic to attack the electron-rich indole ring.
The generally accepted mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) coordinates to the chlorine atom of the trichloroacetyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive trichloroacetylium ion intermediate. The bulky and electron-withdrawing trichloromethyl group is expected to influence the stability and reactivity of this intermediate.
-
Electrophilic Attack: The electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the electrophilic carbon of the trichloroacetylium ion. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the chloride ion from the catalyst complex or solvent, abstracts a proton from the C3 position of the indole ring. This restores the aromaticity of the pyrrole ring and yields the final product, 3-(trichloroacetyl)indole.
Comparison with Alternative Acylating Agents
While trichloroacetyl chloride is an effective reagent, a variety of other acylating agents can be employed for the modification of indoles. The choice of reagent can significantly impact reaction conditions, yields, and selectivity.
| Acylating Agent | Catalyst | Typical Conditions | Yield (%) | Notes |
| Trichloroacetyl Chloride | Lewis Acids (e.g., AlCl₃, SnCl₄) | Inert solvent (e.g., CH₂Cl₂) | ~73[1] | Highly reactive, product can be used for further transformations (e.g., hydrolysis to indole-3-carboxylic acid[2]). |
| Acetyl Chloride | Lewis Acids (e.g., AlCl₃), or without catalyst under harsh conditions | Varies depending on catalyst | Moderate to High[3] | Less reactive than trichloroacetyl chloride. Can lead to N-acylation or di-acylation under certain conditions. |
| Acetic Anhydride | Lewis Acids, Brønsted Acids | Often requires heating | Moderate to High[3] | Generally less reactive than acyl chlorides. |
| Thioesters | Base (e.g., Cs₂CO₃) | High temperature (e.g., 140 °C in xylene) | Moderate to Good[4] | Offers a milder, chemoselective N-acylation alternative. |
| α-Oxocarboxylic Acids | Transition Metal Catalysts (e.g., Copper) | Oxidative conditions | Moderate to High | Provides an alternative route to 3-acylindoles via decarboxylative coupling. |
Table 1: Comparison of Different Acylating Agents for Indole.
The use of milder Lewis acids like diethylaluminum chloride or dimethylaluminum chloride has been shown to be effective for the 3-acylation of indoles with a broad range of acyl chlorides, proceeding under mild conditions without the need for NH protection[5]. This approach can be particularly useful for substrates sensitive to strong acids.
Experimental Protocols
Synthesis of 3-(Trichloroacetyl)indole
Materials:
-
Indole
-
Trichloroacetyl chloride
-
Lewis Acid (e.g., Anhydrous Aluminum Chloride)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid to the stirred solution.
-
Add trichloroacetyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 3-(trichloroacetyl)indole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified 3-(trichloroacetyl)indole in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum is expected to show characteristic signals for the indole ring protons. The proton at the C2 position will likely appear as a singlet or a doublet, and the protons on the benzene ring will exhibit characteristic splitting patterns in the aromatic region. The NH proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the trichloroacetyl group will appear at a downfield chemical shift (typically >180 ppm). The carbons of the indole ring will have characteristic chemical shifts.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
-
Expected Absorptions:
-
A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
-
Characteristic C-H stretching and bending vibrations for the aromatic ring.
-
Conclusion
The reaction between indole and trichloroacetyl chloride provides an efficient route to 3-(trichloroacetyl)indole, a versatile intermediate in organic synthesis. The reaction proceeds through a classic Friedel-Crafts acylation mechanism, the efficiency of which can be influenced by the choice of Lewis acid catalyst. A comparative analysis with other acylating agents reveals a spectrum of reactivity and reaction conditions, allowing chemists to tailor their synthetic strategy based on the specific requirements of their target molecule and the functional group tolerance of the starting materials. The detailed experimental protocols and spectroscopic analysis guidelines provided herein serve as a valuable resource for researchers engaged in the synthesis and derivatization of indole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling this compound.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes are required.
Handling:
-
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid generating dust or aerosols.
-
Ensure adequate ventilation in the work area.
II. Waste Segregation and Container Management
Proper segregation of chemical waste is the most critical step in the disposal process. Due to the chlorinated nature of this compound, it must not be mixed with non-halogenated organic waste. Improper mixing can lead to the formation of highly toxic byproducts, such as chlorinated dioxins, during the waste treatment process.[2]
| Waste Category | Acceptable Materials | Unacceptable Materials | Container Type |
| Halogenated Organic Waste | This compound (solid or in solution), other chlorinated, brominated, fluorinated, or iodinated organic compounds. | Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes), aqueous solutions, strong acids or bases, oxidizers.[3] | Glass bottle with a screw cap, clearly labeled.[2] |
| Non-Halogenated Organic Waste | Acetone, ethanol, methanol, hexanes, toluene, ethyl acetate, etc. | Halogenated organic compounds, aqueous solutions, strong acids or bases, oxidizers. | Glass bottle with a screw cap, clearly labeled. |
| Aqueous Waste | Water-based solutions (check pH and for other hazards). | Organic solvents, halogenated compounds. | Polyethylene or glass container, clearly labeled. |
III. Step-by-Step Disposal Protocol
-
Designate a Waste Container: Select a clean, dry glass container with a secure screw cap. Affix a "Halogenated Organic Waste" label.
-
Transfer Waste: In a chemical fume hood, carefully transfer the this compound waste into the designated container. This includes pure compound, reaction residues, and any solvent used for rinsing glassware that is contaminated with the compound.
-
Log the Waste: Record the chemical name and approximate quantity on the waste container's label or an accompanying log sheet.
-
Secure the Container: Tightly close the container cap to prevent the escape of vapors.[4]
-
Storage: Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within a flammable storage cabinet.[2] The storage area should be cool, dry, and well-ventilated.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's waste disposal schedule, contact your Environmental Health and Safety (EHS) department to arrange for professional disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris and place it in the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials as halogenated waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, or if you feel it is unsafe to handle the situation, evacuate the area and contact your institution's emergency response team.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Essential Safety and Handling Guide for 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
This guide provides immediate, essential safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling chlorinated organic compounds and information from safety data sheets of structurally related chemicals.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield in combination with goggles, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected prior to use and disposed of properly after handling the compound. Breakthrough times for specific gloves should be considered.[3] |
| Skin and Body | A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities or in case of a spill. Contaminated clothing should be removed and washed before reuse.[1][4] |
| Respiratory | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator is required.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Preparation and Engineering Controls:
-
Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Spill Kit: A spill kit containing absorbent materials suitable for organic compounds should be available in the immediate work area.
Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the compound.
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or within a containment vessel to prevent dissemination of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7]
Spill and Emergency Procedures:
-
Minor Spills: For small spills within the fume hood, use absorbent pads to soak up the material. Place the used pads in a sealed bag and label it as hazardous waste for disposal.[8]
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. If necessary, contact your institution's emergency response team.[9]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
-
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation and Collection:
-
Halogenated Waste Stream: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, absorbent pads, and glassware), must be collected in a designated "Halogenated Organic Waste" container.[11][12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name of all contents.[8][11] Do not use abbreviations or chemical formulas on the primary label.[11]
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks and evaporation.[8][11]
Disposal Procedure:
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.[8][13]
-
Avoid Sewer Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[11]
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for safe handling and disposal of the target compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. oxy.com [oxy.com]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. fishersci.com [fishersci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 10. agpro.co.nz [agpro.co.nz]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
